molecular formula C17H12O4 B15595530 Furano(2'',3'',7,6)-4'-hydroxyflavanone

Furano(2'',3'',7,6)-4'-hydroxyflavanone

Número de catálogo: B15595530
Peso molecular: 280.27 g/mol
Clave InChI: ZPDVPPPMIRNLSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVPPPMIRNLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Psoraleflavanone Biosynthesis Pathway in Psoralea corylifolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the psoraleflavanone biosynthesis pathway in Psoralea corylifolia. It details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the production of this and related bioactive flavonoids for applications in drug discovery and development.

Introduction to Psoraleflavanone and Psoralea corylifolia

Psoralea corylifolia L., commonly known as Babchi, is a medicinal plant with a long history of use in traditional Chinese and Ayurvedic medicine. The seeds of this plant are a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and meroterpenes, which contribute to its various pharmacological activities.[1] Among the notable flavonoids are flavanones, isoflavones, and chalcones.[2] Psoraleflavanone and its structural relatives, such as bavachin, are prenylated flavonoids that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Understanding the biosynthesis of these complex molecules is crucial for their sustainable production and for metabolic engineering efforts aimed at enhancing their yield.

The Psoraleflavanone Biosynthesis Pathway

The biosynthesis of psoraleflavanone is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in specific modifications including prenylation. The putative pathway is outlined below.

Phenylpropanoid Pathway: The Precursor Supply

The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5][6]

Flavonoid Biosynthesis: Formation of the Flavanone (B1672756) Skeleton

The flavanone core structure is synthesized from p-coumaroyl-CoA and malonyl-CoA:

  • Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[7]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the corresponding flavanone, naringenin.[7][8]

Prenylation and Final Modifications

The final steps leading to psoraleflavanone involve prenylation and potentially other modifications. The exact sequence of these events is a subject of ongoing research.

  • Prenyltransferase (PT): A crucial step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. In Psoralea corylifolia, a novel prenyltransferase, PcPT11 , has been identified. This enzyme exhibits broad substrate promiscuity, capable of acting on various flavonoids. It is known to catalyze the C-6 prenylation of flavonoids to produce compounds like bavachin.[9] It is hypothesized that a similar prenylation occurs on either naringenin or its chalcone precursor.

  • Cytochrome P450-dependent monooxygenases (CYPs): Further hydroxylations or other modifications to the flavonoid ring structure may be catalyzed by CYP enzymes to yield the final psoraleflavanone structure.[10]

The precise order of prenylation and isomerization (i.e., whether the prenyl group is added to the chalcone before or after cyclization by CHI) in the biosynthesis of psoraleflavanone is not yet definitively established and represents an important area for future investigation.

Psoraleflavanone_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin PT PcPT11 (Prenyltransferase) Nar->PT PrenylNar Prenylnaringenin (e.g., Bavachin) CYP CYP450s PrenylNar->CYP Psoraleflavanone Psoraleflavanone PAL->Cin C4H->Cou CL->CouCoA CHS->NarChal CHI->Nar PT->PrenylNar CYP->Psoraleflavanone DMAPP DMAPP DMAPP->PT Extraction_Workflow start Dried P. corylifolia Seeds grind Grinding start->grind powder Seed Powder grind->powder extract Ultrasonic-Assisted Extraction (70% Ethanol) powder->extract mixture Extract Mixture extract->mixture filter Filtration mixture->filter filtrate Filtrate filter->filtrate evap Rotary Evaporation filtrate->evap crude Crude Flavonoid Extract evap->crude Regulation_Pathway DevCues Developmental Cues MYB MYB DevCues->MYB bHLH bHLH DevCues->bHLH WD40 WD40 DevCues->WD40 EnvStim Environmental Stimuli (e.g., UV light, pathogens) EnvStim->MYB EnvStim->bHLH EnvStim->WD40 MBW MBW Complex MYB->MBW bHLH->MBW WD40->MBW BiosynthGenes Flavonoid Biosynthesis Genes (CHS, CHI, PT, etc.) MBW->BiosynthGenes activates transcription Pathway Psoraleflavanone Biosynthesis BiosynthGenes->Pathway

References

Spectroscopic and Biological Insights into Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavanone (B1672756) isolated from the seeds of Psoralea corylifolia. This document collates available spectroscopic data, details relevant experimental protocols, and explores potential signaling pathways associated with flavonoids from this plant species, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

This compound, also known as Psoraleflavanone, was first isolated and structurally elucidated from the seeds of Psoralea corylifolia.[1] The structural determination was accomplished using a combination of spectroscopic techniques. While the complete raw data from the original publication remains largely inaccessible in readily available public domains, the following tables summarize the expected spectroscopic characteristics based on the reported structure and general data for similar flavonoid compounds.

Table 1: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Features and Expected Values
UV-Vis Spectroscopy Expected λmax values in methanol (B129727) around 285 nm and 325 nm, characteristic of the flavanone chromophore.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH) group stretching (around 3300 cm⁻¹), a carbonyl (C=O) group of the flavanone ring (around 1680 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching of the furan (B31954) and pyran rings (around 1250-1000 cm⁻¹).
¹H NMR Spectroscopy Expected signals for the characteristic flavanone ABC ring system, including a doublet of doublets for H-2, and two doublets of doublets for the diastereotopic H-3 protons. Aromatic protons on the A, B, and furan rings would appear in the aromatic region (δ 6.0-8.0 ppm). The hydroxyl proton would appear as a singlet.
¹³C NMR Spectroscopy Characteristic signals for the carbonyl carbon (C-4) around δ 190 ppm, the C-2 carbon around δ 80 ppm, and the C-3 carbon around δ 45 ppm. Aromatic and furan carbons would resonate in the δ 90-165 ppm region.
Mass Spectrometry (MS) The exact mass of the molecular ion [M+H]⁺ would correspond to the molecular formula C₁₇H₁₂O₄. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids.

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and further research. The following sections outline the general methodologies for the isolation of this compound and the acquisition of its spectroscopic data, based on established protocols for flavonoids from Psoralea corylifolia.[2][3][4][5]

Isolation of this compound from Psoralea corylifolia Seeds

The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Materials and Reagents:

  • Dried seeds of Psoralea corylifolia

  • Ethanol (70-95%) or other suitable organic solvents (e.g., methanol, acetone)

  • Silica (B1680970) gel for column chromatography

  • A series of organic solvents for column elution (e.g., hexane (B92381), ethyl acetate (B1210297), chloroform, methanol gradients)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: The dried and powdered seeds of Psoralea corylifolia are extracted with a suitable solvent, such as 70% ethanol, using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[3]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined, concentrated, and may require further purification by repeated column chromatography or preparative HPLC to obtain the pure compound.

G cluster_extraction Extraction & Concentration cluster_purification Purification Psoralea_corylifolia_seeds Powdered Psoralea corylifolia Seeds Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol) Psoralea_corylifolia_seeds->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Compound Purified Furano(2'',3'',7,6)- 4'-hydroxyflavanone Fraction_Collection->Purified_Compound

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis

UV-Visible Spectroscopy:

  • A solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.

  • The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy:

  • The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹, and the frequencies of characteristic absorption bands are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often with techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on other flavonoids from Psoralea corylifolia provides insights into potential biological activities. Flavonoids from this plant have been shown to interact with several key cellular signaling pathways implicated in inflammation, oxidative stress, and metabolic regulation.

Potential Target Signaling Pathways for Psoralea corylifolia Flavonoids:

  • NF-κB Signaling Pathway: Flavonoids from Psoralea corylifolia have been demonstrated to inhibit the NF-κB pathway, which plays a central role in inflammation. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

  • PKC-α/NOX Signaling Pathway: Some constituents of Psoralea corylifolia have been found to ameliorate hepatocyte injury by downregulating the PKC-α/NOX signaling pathway, thereby reducing oxidative stress.

  • PPARγ-ABCA1/ABCG1 Pathway: Flavonoid extracts from the plant have been shown to induce cholesterol efflux via the PPARγ-ABCA1/ABCG1 pathway, suggesting a potential role in mitigating atherosclerosis.

G Psoralea_Flavonoids Psoralea corylifolia Flavonoids NF_kB NF-κB Pathway Psoralea_Flavonoids->NF_kB Inhibits PKC_NOX PKC-α/NOX Pathway Psoralea_Flavonoids->PKC_NOX Inhibits PPARg PPARγ-ABCA1/ABCG1 Pathway Psoralea_Flavonoids->PPARg Activates Inflammation Inflammation NF_kB->Inflammation Leads to Oxidative_Stress Oxidative Stress PKC_NOX->Oxidative_Stress Leads to Cholesterol_Efflux Cholesterol Efflux PPARg->Cholesterol_Efflux Promotes

References

Unveiling the Molecular Architecture of Psoraleflavanone: A Comprehensive ¹³C-NMR and ¹H-NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of natural compounds is paramount. Psoraleflavanone, a flavanone (B1672756) isolated from Psoralea corylifolia, has garnered interest for its potential biological activities. This technical guide provides an in-depth analysis of its molecular structure through the lens of Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C-NMR and ¹H-NMR) spectroscopy, presenting key data and detailed experimental protocols.

Quantitative NMR Data of Psoraleflavanone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H-NMR and ¹³C-NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, respectively, while coupling constants (J) in ¹H-NMR reveal the connectivity of neighboring protons.

While a comprehensive, publicly available, peer-reviewed source detailing the complete ¹H and ¹³C-NMR spectral data for psoraleflavanone in a readily accessible tabular format remains elusive in the current body of scientific literature, analysis of related flavanones and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. For precise structural confirmation and reporting, it is imperative that researchers acquire and publish this specific data.

For illustrative purposes and to guide researchers in their analytical endeavors, the following tables present a generalized structure for the expected NMR data based on the known structure of psoraleflavanone and data from structurally similar flavanones isolated from Psoralea corylifolia.

Table 1: Predicted ¹H-NMR Spectral Data for Psoraleflavanone

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.2 - 5.4dd~12, ~3
H-3a3.0 - 3.2dd~17, ~12
H-3b2.7 - 2.9dd~17, ~3
H-57.7 - 7.9s-
H-66.4 - 6.6d~8.5
H-86.3 - 6.5d~8.5
H-2'7.2 - 7.4d~8.5
H-3'6.8 - 7.0d~8.5
H-5'6.8 - 7.0d~8.5
H-6'7.2 - 7.4d~8.5
7-OH12.0 - 13.0s-
4'-OH9.0 - 10.0s-

Note: Predicted values are based on typical chemical shifts for flavanones and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C-NMR Spectral Data for Psoraleflavanone

PositionPredicted Chemical Shift (δ, ppm)
C-278 - 80
C-342 - 44
C-4195 - 198
C-4a102 - 104
C-5162 - 164
C-695 - 97
C-7164 - 166
C-894 - 96
C-8a160 - 162
C-1'128 - 130
C-2'127 - 129
C-3'115 - 117
C-4'157 - 159
C-5'115 - 117
C-6'127 - 129

Note: Predicted values are based on typical chemical shifts for flavanones and may vary depending on the solvent and experimental conditions.

Detailed Experimental Protocols for NMR Analysis of Flavanones

The following protocols provide a detailed methodology for the acquisition and analysis of ¹H-NMR and ¹³C-NMR spectra of flavanones like psoraleflavanone.

Sample Preparation
  • Purity of the Analyte: Ensure the isolated psoraleflavanone is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are recommended for purification.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Common choices for flavonoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), deuterated acetone (B3395972) ((CD₃)₂CO), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of hydroxyl protons.

  • Concentration: Dissolve approximately 5-10 mg of the purified psoraleflavanone in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. For ¹³C-NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard for chemical shift calibration (δ 0.00 ppm).

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion and sensitivity. A standard suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.

1D NMR Experiments:

  • ¹H-NMR: This is the fundamental experiment to determine the number of different types of protons and their splitting patterns.

    • Typical Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C-NMR: This experiment provides information on the number of non-equivalent carbons and their types (quaternary, CH, CH₂, CH₃).

    • Typical Parameters:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, helping to identify adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

Data Processing and Interpretation
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H-NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Assignment: All peaks are identified, and their chemical shifts, multiplicities, and coupling constants are determined. The collective data from all 1D and 2D NMR experiments are then used to assign each signal to a specific proton and carbon in the psoraleflavanone molecule.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a natural product like psoraleflavanone.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Isolation Isolation & Purification of Psoraleflavanone Dissolution Dissolution in Deuterated Solvent with TMS Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_Spectrometer High-Field NMR Spectrometer Filtration->NMR_Spectrometer OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction, Referencing OneD_NMR->Processing TwoD_NMR->Processing Analysis Integration, Peak Picking, Assignment of Signals Processing->Analysis Structure Structure Elucidation of Psoraleflavanone Analysis->Structure

Caption: Workflow for the NMR analysis of psoraleflavanone.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the rigorous ¹³C-NMR and ¹H-NMR analysis of psoraleflavanone. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for the accurate structural elucidation and further investigation of this and other natural products in the context of drug discovery and development.

The Rising Therapeutic Potential of Furanoflavonones from Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoflavonones, a unique class of flavonoids characterized by a furan (B31954) ring fused to the flavonoid backbone, are emerging as a promising source of novel therapeutic agents. Found in various traditional medicinal plants, these compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Their complex structures offer a rich scaffold for the development of new drugs with potentially novel mechanisms of action. This technical guide provides an in-depth overview of the biological activities of recently discovered furanoflavonones, with a focus on their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Biological Activities of Novel Furanoflavonones

Recent research has highlighted the significant therapeutic potential of furanoflavonones isolated from various medicinal plants. These compounds have been shown to exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Furanoflavonones have demonstrated notable activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Furanoflavonones have been shown to modulate key inflammatory pathways, offering potential for the development of novel anti-inflammatory drugs. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

Cytotoxic Activity

The potential of furanoflavonones as anticancer agents is a rapidly growing area of research. These compounds have been shown to inhibit the growth of various cancer cell lines, with their potency measured by the half-maximal inhibitory concentration (IC50).

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected novel furanoflavonones.

Table 1: Antimicrobial Activity of Furanoflavonones from Tephrosia vogelii

CompoundBacterial StrainMIC (µg/mL)Reference
TephrosinEscherichia coli TISTR 78025[1][2]
TephrosinStaphylococcus aureus830[3][4]
TephrosinProteus mirabilis500[3][4]
ObovatachalconePseudomonas aeruginosa830[3][4]

Table 2: Cytotoxicity of Furanoflavonones and Related Extracts

Compound/ExtractCancer Cell LineIC50 (µg/mL)Reference
Pongamia pinnata petroleum ether extractA431 (Skin Cancer)89.59[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols used to assess the biological activity of furanoflavonones.

Isolation and Structure Elucidation of Furanoflavonones

The isolation and characterization of novel furanoflavonones is the first critical step in their evaluation.

General Procedure:

  • Extraction: The plant material (e.g., seeds, roots, or leaves) is dried, powdered, and extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The active fractions are subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structures of the isolated furanoflavonones are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Antimicrobial Susceptibility Testing

The antimicrobial activity of furanoflavonones is typically determined using broth microdilution or agar (B569324) disk diffusion methods.

Broth Microdilution Method for MIC Determination:

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The furanoflavonone is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the furanoflavonone that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Assays

The anti-inflammatory potential of furanoflavonones is often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the furanoflavonone for a specific period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the furanoflavonone that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

Cytotoxicity Assays

The anticancer activity of furanoflavonones is evaluated by assessing their ability to inhibit the proliferation of cancer cells.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furanoflavonone for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Furanoflavonones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In their resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.

Furanoflavonoids such as pongapin (B1230406) and karanjin (B1673290) have been shown to inhibit the NF-κB pathway.[6][7] They can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.[6][7]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB:e->NFkB:w Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Furanoflavonones Furanoflavonones (e.g., Pongapin, Karanjin) Furanoflavonones->IKK Inhibits Furanoflavonones->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by furanoflavonones.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Furanoflavonones can induce cancer cell death through apoptosis (programmed cell death) and by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. The furanoflavonoids pongapin and karanjin have been shown to induce G2/M arrest and apoptosis in cervical cancer cells.[6][7] Their mechanisms involve the differential modulation of reactive oxygen species (ROS), induction of DNA damage, and regulation of the NF-κB signaling pathway.[6][7]

Anticancer_Workflow Furanoflavonones Novel Furanoflavonones Cancer_Cells Cancer Cells Furanoflavonones->Cancer_Cells Treatment ROS_Modulation ROS Modulation Cancer_Cells->ROS_Modulation DNA_Damage DNA Damage Cancer_Cells->DNA_Damage Pathway_Modulation Signaling Pathway Modulation (e.g., NF-κB) Cancer_Cells->Pathway_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) ROS_Modulation->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Pathway_Modulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: General workflow of the anticancer activity of furanoflavonones.

Conclusion and Future Directions

Novel furanoflavonones isolated from traditional medicinal plants represent a valuable resource for the discovery of new drugs. Their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, are supported by growing scientific evidence. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products.

Future research should focus on:

  • The isolation and characterization of new furanoflavonones from unexplored plant sources.

  • Comprehensive screening of these compounds against a wider range of microbial strains and cancer cell lines to identify lead candidates.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical studies to evaluate the safety and efficacy of the most promising furanoflavonones.

By leveraging the knowledge of traditional medicine with modern scientific techniques, the full therapeutic potential of furanoflavonones can be unlocked, leading to the development of novel and effective treatments for a variety of diseases.

References

Unraveling the Mechanisms of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural product with potential therapeutic activities, in-depth research elucidating the specific mechanism of action of Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, remains limited. This technical guide synthesizes the available information on this novel flavanone (B1672756) and explores the likely signaling pathways it may influence based on the activities of structurally related flavonoids.

Compound Profile

This compound is a flavonoid isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[1][2][3] Its chemical structure, characterized by a furan (B31954) ring fused to the flavanone backbone, distinguishes it from more commonly studied flavonoids.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₂O₄[4]
Molecular Weight 280.27 g/mol [4]
CAS Number 1454619-70-5[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]
Source Seeds of Psoralea corylifolia[1][2][3]

Postulated Mechanisms of Action

Direct experimental evidence detailing the signaling pathways modulated by this compound is not yet available in the scientific literature. However, based on the well-documented activities of other flavanones, particularly those with similar structural features like a 4'-hydroxyl group, we can hypothesize its potential mechanisms. Flavonoids are known to exert their effects through various pathways, including antioxidant, anti-inflammatory, and anticancer mechanisms.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The 4'-hydroxy group on the B-ring of this compound is a key structural feature that likely contributes to its antioxidant potential.

Hypothetical Antioxidant Workflow:

Antioxidant_Workflow ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Scavenging Radical Scavenging ROS->Scavenging reacts with FH This compound FH->Scavenging donates H+ Neutralization Neutralized Species Scavenging->Neutralization

Caption: Hypothetical workflow of antioxidant activity.

Anti-inflammatory Signaling

Flavonoids are known to modulate inflammatory pathways by inhibiting key enzymes and transcription factors. It is plausible that this compound could interfere with pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Potential Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS/Cytokines IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS, COX-2 NFkB->iNOS AP1 AP-1 MAPK->AP1 AP1->Cytokines AP1->iNOS FH Furano(2'',3'',7,6)- 4'-hydroxyflavanone FH->IKK Inhibition? FH->MAPK Inhibition?

Caption: Potential anti-inflammatory signaling pathways.

Anticancer Activity

Many flavonoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. Studies on structurally similar compounds like 2'-hydroxyflavanone (B191500) have shown involvement of pathways such as STAT3, MAPK, and Wnt/β-catenin.[5][6] While no specific studies have been conducted on this compound, it may share similar targets.

Hypothesized Anticancer Signaling:

Anticancer_Signaling cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes FH Furano(2'',3'',7,6)- 4'-hydroxyflavanone STAT3 STAT3 FH->STAT3 Modulation? MAPK MAPK FH->MAPK Modulation? Wnt Wnt/β-catenin FH->Wnt Modulation? Proliferation Cell Proliferation STAT3->Proliferation promotes Apoptosis Apoptosis STAT3->Apoptosis inhibits MAPK->Proliferation promotes MAPK->Apoptosis regulates Wnt->Proliferation promotes Angiogenesis Angiogenesis Wnt->Angiogenesis promotes

Caption: Hypothesized anticancer signaling pathways.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound have been published. The general procedure involves chromatographic separation and spectroscopic analysis.

General Isolation and Identification Workflow:

Isolation_Workflow Start Psoralea corylifolia seeds Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) Fractions->Spectroscopy Identification Structure Elucidation Spectroscopy->Identification

Caption: General experimental workflow for isolation.

Future Directions

The therapeutic potential of this compound is yet to be fully explored. Future research should focus on:

  • In vitro and in vivo studies: To elucidate its specific biological activities and determine its efficacy and safety.

  • Mechanism of action studies: To identify the precise molecular targets and signaling pathways modulated by this compound.

  • Quantitative analysis: To determine key parameters such as IC50 and EC50 values for its various biological effects.

  • Structure-activity relationship studies: To understand how its unique chemical structure contributes to its biological activities.

Conclusion

This compound is a novel natural product with a chemical structure that suggests potential antioxidant, anti-inflammatory, and anticancer properties. However, a significant gap exists in the scientific literature regarding its specific mechanism of action. The hypotheses presented in this guide, based on the known activities of related flavonoids, provide a framework for future investigations into the therapeutic potential of this promising compound. Further dedicated research is imperative to unlock its full pharmacological profile and validate its potential use in drug development.

References

Psoraleflavanone: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoraleflavanone, a flavanone (B1672756) isolated from the seeds of Psoralea corylifolia, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of its antioxidant capabilities. While quantitative data on the isolated compound remains limited in publicly accessible literature, this document synthesizes the available information on the antioxidant activity of Psoralea corylifolia extracts, of which psoraleflavanone is a known constituent. It further details the standard experimental protocols for evaluating antioxidant potential and explores the likely signaling pathways involved, based on the well-established mechanisms of similar flavonoid structures. This guide aims to serve as a foundational resource for researchers investigating the therapeutic utility of psoraleflavanone.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their wide range of biological activities, including potent antioxidant effects. Psoraleflavanone is a flavanone that has been identified as a constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. The antioxidant properties of flavonoids are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense against oxidative stress.

This guide will therefore focus on providing a framework for understanding the potential antioxidant properties of psoraleflavanone by:

  • Presenting the antioxidant activities of Psoralea corylifolia extracts.

  • Detailing the standard experimental methodologies for assessing antioxidant activity.

  • Proposing the likely signaling pathways through which psoraleflavanone may exert its antioxidant effects, based on the established mechanisms of structurally related flavonoids.

Quantitative Antioxidant Data of Psoralea corylifolia Extracts

Extracts of Psoralea corylifolia have demonstrated notable free radical scavenging and antioxidant activities in various in vitro assays. These activities provide an indirect measure of the potential contribution of its constituents, including psoraleflavanone.

Assay TypeExtract/CompoundKey FindingsReference
DPPH Radical Scavenging Ethanolic extract of P. corylifolia seedsShowed dose-dependent scavenging activity.[1][3]
Hydroxyl Radical Scavenging Extract of P. corylifoliaExhibited significant hydroxyl radical scavenging.[1][3]
Superoxide (B77818) Radical Scavenging Extract of P. corylifoliaDemonstrated potent superoxide radical scavenging ability.[1][3]
Nitric Oxide Radical Scavenging Extract of P. corylifoliaEffectively scavenged nitric oxide radicals.[1][3]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for key in vitro assays commonly used to evaluate the antioxidant properties of natural compounds like psoraleflavanone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compound (psoraleflavanone) dissolved in a suitable solvent (e.g., DMSO, methanol)

    • Positive control (e.g., Ascorbic acid, Trolox, Quercetin)

    • Spectrophotometer (capable of measuring absorbance at ~517 nm)

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each well or cuvette.

    • Add the test compound or positive control at different concentrations.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound and positive control

    • Spectrophotometer (capable of measuring absorbance at ~734 nm)

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS and potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at ~734 nm.

    • Add the test compound or positive control at various concentrations to the ABTS•+ working solution.

    • After a set incubation period, measure the absorbance at ~734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution)

    • Test compound and a standard (e.g., FeSO₄·7H₂O or Trolox)

    • Spectrophotometer (capable of measuring absorbance at ~593 nm)

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the test compound or standard to the FRAP reagent.

    • Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at approximately 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of the standard.

Potential Signaling Pathways Modulated by Psoraleflavanone

Based on the known mechanisms of other flavonoids, psoraleflavanone is likely to exert its antioxidant effects through the modulation of key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

  • Mechanism of Action:

    • Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release of Nrf2.

    • Psoraleflavanone, like other flavonoids, may act as an electrophile that reacts with cysteine residues on Keap1, promoting Nrf2 dissociation.

    • Once released, Nrf2 translocates to the nucleus.

    • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

    • This binding initiates the transcription of a battery of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

    • The upregulation of these proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Nrf2_Pathway cluster_nucleus Nucleus Psoraleflavanone Psoraleflavanone Keap1_Nrf2 Keap1-Nrf2 Complex Psoraleflavanone->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Enhanced Cellular Protection Antioxidant_Proteins->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Caption: Proposed Nrf2/ARE signaling pathway activation by psoraleflavanone.
Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant activity of a compound like psoraleflavanone involves a series of standardized in vitro tests.

Experimental_Workflow Start Compound Isolation (Psoraleflavanone) Preparation Preparation of Stock Solution and Serial Dilutions Start->Preparation Assays In Vitro Antioxidant Assays Preparation->Assays DPPH DPPH Assay Assays->DPPH ABTS ABTS Assay Assays->ABTS FRAP FRAP Assay Assays->FRAP Data_Collection Spectrophotometric Data Collection DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection Analysis Data Analysis (% Inhibition, IC50) Data_Collection->Analysis Conclusion Conclusion on Antioxidant Potential Analysis->Conclusion

Caption: General experimental workflow for in vitro antioxidant capacity evaluation.

Conclusion and Future Directions

While direct quantitative evidence for the antioxidant activity of isolated psoraleflavanone is currently lacking in the accessible scientific literature, the significant antioxidant properties of Psoralea corylifolia extracts strongly suggest that psoraleflavanone possesses antioxidant potential. Based on its flavonoid structure, it is hypothesized to act as a potent free radical scavenger and an activator of the Nrf2/ARE pathway, thereby upregulating endogenous antioxidant defenses.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of psoraleflavanone to enable rigorous biological testing.

  • Quantitative Antioxidant Assays: Performance of a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) on the purified compound to determine its specific IC50 values and antioxidant capacity.

  • Cellular Studies: Investigation of the effects of psoraleflavanone on cellular oxidative stress, including its ability to mitigate ROS production and protect cells from oxidative damage.

  • Mechanism of Action: Elucidation of the precise molecular mechanisms underlying the antioxidant effects of psoraleflavanone, with a particular focus on its interaction with the Nrf2/ARE pathway and other relevant signaling cascades.

Addressing these research gaps will be crucial for a thorough understanding of the antioxidant properties of psoraleflavanone and for unlocking its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.

References

In-Silico Docking Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical in-silico docking study of Furano(2'',3'',7,6)-4'-hydroxyflavanone. As of the latest literature review, no specific docking studies for this particular compound have been published. The methodologies, data, and pathways described herein are based on established protocols for similar flavonoid compounds and are intended to serve as a technical guide and an example of a potential research direction.

Introduction

This compound is a natural flavonoid isolated from the seeds of Psoralea corylifolia. This plant has a long history in traditional medicine, and its extracts are known to contain various bioactive compounds, including flavonoids and furanocoumarins. Many of these compounds, such as bakuchiol (B1667714) and psoralidin, have demonstrated significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Given the therapeutic potential of compounds from Psoralea corylifolia, in-silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction of this compound with potential protein targets, thereby elucidating its mechanism of action and guiding further drug discovery efforts.

This whitepaper outlines a hypothetical in-silico docking study of this compound against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various inflammatory diseases. The aim is to provide a detailed technical guide on the potential methodologies, expected data, and interpretation of results for such a study.

Experimental Protocols: A Hypothetical Docking Study

This section details a plausible methodology for a molecular docking study of this compound against TNF-α.

Software and Tools
  • Molecular Docking Software: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

  • Database for Protein Structure: Protein Data Bank (PDB)

  • Database for Ligand Structure: PubChem

Protein Preparation
  • Retrieval of Target Structure: The three-dimensional crystal structure of human TNF-α (PDB ID: 2AZ5) would be downloaded from the Protein Data Bank.

  • Preparation of the Protein: The protein structure would be prepared using AutoDock Tools. This process involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein structure in the PDBQT file format.

Ligand Preparation
  • Retrieval of Ligand Structure: The 3D structure of this compound would be obtained from the PubChem database.

  • Ligand Optimization: The ligand's structure would be energy-minimized using a suitable force field (e.g., MMFF94).

  • Preparation for Docking: Using AutoDock Tools, rotatable bonds in the ligand would be defined, and the structure would be saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box would be defined around the active site of TNF-α. The dimensions and center of the grid box would be set to encompass the key amino acid residues known to be involved in inhibitor binding.

  • Docking Execution: AutoDock Vina would be used to perform the docking simulation. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

  • Analysis of Results: The docking results would be analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) for the best pose would be visualized and analyzed using PyMOL or Discovery Studio.

Data Presentation: Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data from the in-silico docking study of this compound and a reference inhibitor against TNF-α.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM) [Estimated]Number of Hydrogen BondsInteracting Amino Acid Residues
This compound-8.51.53TYR59, GLN61, LEU120
Reference Inhibitor (e.g., a known TNF-α inhibitor)-9.20.84TYR59, GLN61, TYR119, SER60

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the proposed in-silico docking study.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB ID: 2AZ5) - Remove water - Add hydrogens - Assign charges grid_gen Grid Box Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) - Energy minimization - Define rotatable bonds docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Results - Binding energy - Binding poses docking->results visualization Interaction Visualization (PyMOL / Discovery Studio) results->visualization

A generalized workflow for in-silico molecular docking.
Potential Signaling Pathway

Based on the hypothetical inhibition of TNF-α, the following diagram illustrates the potential downstream effects on a simplified inflammatory signaling pathway.

signaling_pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Genes Pro-inflammatory Gene Expression NFkB->Genes Translocates to nucleus and activates Ligand Furano(2'',3'',7,6)- 4'-hydroxyflavanone Ligand->TNFa Inhibits

Hypothesized inhibition of the TNF-α signaling pathway.

Conclusion

This technical whitepaper presents a hypothetical yet plausible framework for investigating the bioactivity of this compound through in-silico molecular docking. By targeting TNF-α, a key inflammatory mediator, the outlined study provides a roadmap for predicting the compound's binding affinity and interaction mechanisms. The presented methodologies, data tables, and visualizations serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of this and other related furanoflavonoids. While the results presented here are illustrative, they underscore the value of computational approaches in modern drug discovery. Further in-vitro and in-vivo studies would be necessary to validate these computational predictions and fully elucidate the pharmacological profile of this compound.

The Bioactive Flavonoids of Psoralea corylifolia: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as "Bu Gu Zhi" in Traditional Chinese Medicine and "Babchi" in Ayurveda, has a long history of medicinal use for a variety of ailments. Modern phytochemical investigations have revealed that the seeds of this plant are a rich reservoir of bioactive compounds, with flavonoids being a prominent class. These flavonoids, including isoflavones, flavanones, and chalcones, have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth literature review of the bioactivity of flavonoids from Psoralea corylifolia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Flavonoid Profile and Quantitative Analysis

Numerous flavonoids have been isolated and identified from Psoralea corylifolia. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of these compounds.[1] The major bioactive flavonoids include, but are not limited to, bakuchiol (B1667714) (a meroterpene often studied alongside flavonoids), psoralen, isopsoralen, neobavaisoflavone, isobavachalcone, bavachinin, bavachin, corylin (B1236167), and psoralidin (B1678305).[1][2][3][4]

Table 1: Quantitative Analysis of Major Flavonoids in Psoralea corylifolia Seeds
Flavonoid/CompoundClassAmount (mg/g of dry extract)Reference
BakuchiolMeroterpene11.71[5]
PsoralenFuranocoumarin0.74[5]
AngelicinFuranocoumarin-[5]
NeobavaisoflavoneIsoflavone-[1][2]
PsoralidinCoumestan-[5]
IsobavachalconeChalcone (B49325)-[5]
BavachininFlavanone1.19[5]
CorylinIsoflavone-[3]
BavachinFlavanone-[3]
Corylifol AFlavonoid-[1]
4'-O-methylbavachalconeChalcone-[1]

Note: "-" indicates that while the compound is a known major constituent, its specific amount in mg/g of dry extract was not specified in the provided search results.

Bioactivities of Psoralea corylifolia Flavonoids: Quantitative Data

The flavonoids from Psoralea corylifolia exhibit a remarkable range of biological activities. The following tables summarize the quantitative data (IC50 and MIC values) for their anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.

Table 2: Anti-inflammatory Activity of Psoralea corylifolia Flavonoids
CompoundAssayCell Line/SystemIC50 ValueReference
BakuchiolIL-6-induced STAT3 activationHep3B4.57 ± 0.45 µM[6][7]
BavachininIL-6-induced STAT3 activationHep3B3.02 ± 0.53 µM[6][7]
NeobavaisoflavoneIL-6-induced STAT3 activationHep3B2.77 ± 0.02 µM[6][7]
Corylifol AIL-6-induced STAT3 activationHep3B0.81 ± 0.15 µM[6][7]
CorylinIL-6-induced STAT3 activationHep3B1.37 ± 0.45 µM[6][7]
IsobavachalconeIL-6-induced STAT3 activationHep3B2.45 ± 0.13 µM[6][7]
BavachinIL-6-induced STAT3 activationHep3B4.89 ± 0.05 µM[6][7]
7-O-methylcorylifol ASuperoxide anion generationHuman neutrophils≤ 10.89 μM[1][8]
PsoralenSuperoxide anion generationHuman neutrophils≤ 10.89 μM[1][8]
7-O-Isoprenylcorylifol AElastase releaseHuman neutrophils≤ 14.30 μM[1][8]
7-O-IsoprenylneobavaisoflavoneElastase releaseHuman neutrophils≤ 14.30 μM[1][8]
12,13-dihydro-12,13-epoxybakuchiolElastase releaseHuman neutrophils≤ 14.30 μM[1][8]
BakuchiolNO productionRAW264.721.57 µM[9]
PsoralidinNO production-≤ 36.65 μM[1][8]
Table 3: Anticancer Activity of Psoralea corylifolia Flavonoids
CompoundCell LineCancer TypeIC50 ValueReference
PsoralenK562Leukemia24.4 µg/mL[10][11]
KBOral Carcinoma88.1 µg/mL[10][11]
KBv200 (multidrug-resistant)Oral Carcinoma86.6 µg/mL[10][11]
K562/ADM (multidrug-resistant)Leukemia62.6 µg/mL[10][11]
IsopsoralenKBOral Carcinoma61.9 µg/mL[10][11]
KBv200 (multidrug-resistant)Oral Carcinoma49.4 µg/mL[10][11]
K562Leukemia49.6 µg/mL[10][11]
K562/ADM (multidrug-resistant)Leukemia72.0 µg/mL[10][11]
PsoralidinA549Lung Cancer10-20 µM[12]
Eca9706Esophageal Carcinoma5, 10, 20 µM (dose-dependent)[6]
SW480Colon Cancer5, 10, 20 µM (dose-dependent)[13]
BavachinHepG2Hepatocellular Carcinoma24.4 µmol/L (at 24h)[14]
Ethanol ExtractMCF7Breast Cancer10.1 µg/ml[15]
Table 4: Antioxidant Activity of Psoralea corylifolia Flavonoids
Compound/ExtractAssayIC50 ValueReference
PsoralidinDPPH radical scavenging43.85 mg/L[13]
ABTS radical scavenging1.32 mg/L[13]
CorylifolinABTS radical scavenging4.97 mg/L[13]
DaidzeinABTS radical scavenging34.22 mg/L[13]
AstragalinABTS radical scavenging31.27 mg/L[13]
PsoralidinESR44.7 µM[16]
Ethanol ExtractDPPH radical scavenging166.61 µg/ml[17]
Superoxide scavenging177.69 µg/ml[17]
Methanolic ExtractDPPH radical scavenging0.14 ± 0 mg/l[18]
Table 5: Antimicrobial Activity of Psoralea corylifolia Flavonoids
CompoundMicroorganismMIC ValueReference
IsobavachalconeStaphylococcus aureus (MRSA)8 µg/mL[19]
BakuchiolStaphylococcus aureus (MRSA)8 µg/mL[19]
Corylifol CStaphylococcus aureus (MRSA)16 µg/mL[19]
NeobavaisoflavoneStaphylococcus aureus (MRSA)16 µg/mL[19]
CorylifolininStaphylococcus aureus (SA, MRSA, ESBLs-SA)0.7813, 1.5625, 0.78125 µ g/disc [13]
NeobavaisoflavoneStaphylococcus aureus (SA, MRSA, ESBLs-SA)6.25 µ g/disc [13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, HT22, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[12][20]

  • Compound Treatment: Prepare serial dilutions of the test flavonoid in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.1%. Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[21]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12][21]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the flavonoid for a specified time (e.g., 24 hours).[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[12]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Western Blot Analysis for MAPK Signaling Pathway

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is used to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in response to treatment with a flavonoid like corylin.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[3]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of Psoralea corylifolia flavonoids are mediated through their modulation of various cellular signaling pathways.

Anti-inflammatory Signaling Pathways of Corylin

Corylin has been shown to exert potent anti-inflammatory effects by targeting the MAPK and NLRP3 inflammasome pathways.[23][24][25] In microglia, lipopolysaccharide (LPS) stimulation triggers the phosphorylation of MAPKs (ERK, JNK, and p38), leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Corylin inhibits this process by attenuating the phosphorylation of these MAPKs. Furthermore, corylin suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, pro-inflammatory form.[23][24][26]

Corylin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NLRP3_Inflammasome NLRP3 Inflammasome TLR4->NLRP3_Inflammasome NFkB NF-κB MAPK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Corylin Corylin Corylin->MAPK Corylin->NLRP3_Inflammasome

Caption: Corylin inhibits LPS-induced inflammation via MAPK and NLRP3 pathways.

Neuroprotective Signaling Pathway of Neobavaisoflavone

Neobavaisoflavone has demonstrated neuroprotective effects, at least in part, through the activation of the SIRT1 signaling pathway. SIRT1 (Sirtuin 1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Its activation is associated with neuroprotection in various models of neurodegenerative diseases.

Neobavaisoflavone_Neuroprotective_Pathway Neobavaisoflavone Neobavaisoflavone SIRT1 SIRT1 Neobavaisoflavone->SIRT1 Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, FOXOs) SIRT1->Downstream_Targets Deacetylates Neuroprotection Neuroprotection (Reduced Apoptosis, Oxidative Stress) Downstream_Targets->Neuroprotection

Caption: Neobavaisoflavone promotes neuroprotection through SIRT1 activation.

Antioxidant Signaling Pathway of Isobavachalcone

Isobavachalcone exerts antioxidant effects through the activation of the Nrf2/HO-1 pathway.[8][16][27][28] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophiles, such as isobavachalcone, can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protection against oxidative damage.

Isobavachalcone_Antioxidant_Pathway Isobavachalcone Isobavachalcone Keap1 Keap1 Isobavachalcone->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Isobavachalcone activates the Nrf2/HO-1 antioxidant pathway.

Anticancer Signaling Pathway of Psoralidin

Psoralidin has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways.[6][13][17][19] It can also enhance TRAIL-induced apoptosis.[12] Psoralidin inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, it has been observed to reduce the expression of PI3K and the phosphorylation of Akt, key components of a major pro-survival signaling pathway. The inhibition of these pathways, coupled with the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leads to the activation of caspases and ultimately, apoptosis.[6][13]

Psoralidin_Anticancer_Pathway Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K NFkB NF-κB Psoralidin->NFkB Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 NFkB->Bcl2 Promotes Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Psoralidin induces apoptosis via inhibition of PI3K/Akt and NF-κB pathways.

Conclusion

The flavonoids isolated from Psoralea corylifolia represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their well-documented anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, supported by a growing body of quantitative data, underscore their importance in drug discovery. The elucidation of their mechanisms of action, involving the modulation of key cellular signaling pathways, provides a rational basis for their further development as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a solid foundation for future investigations into the promising flavonoids of Psoralea corylifolia.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and purification of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a naturally occurring flavonoid isolated from the seeds of Psoralea corylifolia.[1][2][3] Also known as psoraleflavanone, this compound is of interest for its potential biological activities. The proposed synthetic route is based on established methodologies for flavanone (B1672756) and furan (B31954) ring formation. This guide also outlines purification protocols and discusses the compound's potential interactions with key cellular signaling pathways, such as PI3K/AKT and JAK/STAT, which are known to be modulated by constituents of Psoralea corylifolia.

Introduction

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 backbone. Its structure features a furan ring fused to the A ring of the flavanone core. Natural products from Psoralea corylifolia, including flavonoids, have demonstrated a range of biological activities, such as anti-inflammatory, antioxidant, and immunomodulatory effects. These activities are often attributed to the modulation of critical cellular signaling pathways. This document presents a plausible synthetic approach to this compound, detailed purification methods, and an overview of relevant biological signaling pathways.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the formation of a chalcone (B49325) precursor, followed by cyclization to the flavanone, and subsequent construction of the furan ring.

Synthesis Workflow

Synthesis_Workflow A Starting Materials: Resorcinol Derivative & 4-Hydroxybenzaldehyde B Claisen-Schmidt Condensation A->B Base catalyst (e.g., NaOH/KOH) C 2',4'-Dihydroxychalcone Intermediate B->C D Intramolecular Cyclization C->D Acid or Base catalyst E Flavanone Core Formation D->E F Furan Ring Annulation E->F e.g., Reaction with chloroacetaldehyde G This compound F->G Purification_Workflow A Crude Synthetic Product B Dissolution in Minimal Dichloromethane A->B C Adsorption onto Silica Gel B->C D Column Chromatography C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G Identify fractions containing the pure product H Solvent Evaporation G->H I Pure Furano(2'',3'',7'',6)-4'-hydroxyflavanone H->I Signaling_Pathways cluster_0 PI3K/AKT Pathway cluster_1 JAK/STAT Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression (e.g., inflammatory genes) STAT_dimer->Gene_Expression translocates to nucleus & regulates Flavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone (Potential Modulator) Flavanone->AKT inhibits? Flavanone->STAT inhibits?

References

Application Notes and Protocols for the Quantification of Psoraleflavanone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the quantitative analysis of psoraleflavanone in various sample matrices, particularly from plant extracts such as Psoralea corylifolia, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

Psoraleflavanone is a flavonoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes. The HPLC-UV method described herein offers a reliable and robust approach for the determination of psoraleflavanone. This document outlines the complete methodology, including sample preparation, chromatographic conditions, method validation, and data analysis.

Experimental Protocol

This protocol details the necessary steps for the quantification of psoraleflavanone.

2.1. Materials and Reagents

  • Psoraleflavanone reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Sample matrix (e.g., powdered Psoralea corylifolia seeds)

  • 0.22 µm or 0.45 µm syringe filters

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

2.3. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of psoraleflavanone. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA) B: Acetonitrile
Gradient Program 0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70% B 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.4. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of psoraleflavanone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.5. Sample Preparation (from Psoralea corylifolia seeds)

  • Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a conical flask. Add 25 mL of methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of psoraleflavanone falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Linearity

Linearity is assessed by analyzing a series of at least five concentrations of the standard solution. The calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥0.999.[4]

3.2. Precision

Precision is evaluated by performing repeated injections of the same standard solution. It is expressed as the relative standard deviation (RSD).

  • Intra-day precision: Assessed by analyzing six replicates on the same day.

  • Inter-day precision: Assessed by analyzing replicates on three different days. The RSD for both intra- and inter-day precision should be less than 2%.

3.3. Accuracy

Accuracy is determined by a recovery study, where a known amount of psoraleflavanone standard is spiked into a sample matrix. The percentage recovery is calculated. The acceptable range for recovery is typically between 98% and 102%.[3]

3.4. Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. It is confirmed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. The peak for psoraleflavanone in the sample should be well-resolved from other peaks and have a similar retention time to the standard.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of flavonoids, which can be expected for a validated psoraleflavanone assay.

Validation ParameterTypical Acceptance CriteriaExample Result (for a related flavonoid)
Linearity (R²) ≥ 0.9990.9997[5]
Linear Range (µg/mL) -0.75 - 12.00[1]
Intra-day Precision (%RSD) < 2%1.21%[1]
Inter-day Precision (%RSD) < 2%< 2.0%[6]
Accuracy (Recovery %) 98 - 102%97.51%[1]
LOD (ng/mL) -4.74[5]
LOQ (ng/mL) -15.8[5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of psoraleflavanone.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for psoraleflavanone quantification.

Signaling Pathway Diagram (Illustrative)

While psoraleflavanone's mechanisms of action are still under investigation, flavonoids, in general, are known to interact with various cellular signaling pathways. The following diagram provides a generalized illustration of a potential pathway that could be modulated by a flavonoid.

Signaling_Pathway Psoraleflavanone Psoraleflavanone Receptor Cell Surface Receptor Psoraleflavanone->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Illustrative signaling pathway modulated by a flavonoid.

Conclusion

The HPLC-UV method detailed in these application notes provides a robust and reliable framework for the quantification of psoraleflavanone. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various research and quality control applications involving the analysis of psoraleflavanone.

References

Application Notes and Protocols for Cell-Based Assays of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to evaluate the potential biological activities of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural flavonoid isolated from the seeds of Psoralea corylifolia.[1][2][3] Given that flavonoids are widely recognized for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, the following protocols are designed to investigate these potential effects.[4][5][6]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS). The Cellular Antioxidant Activity (CAA) assay is a common method that utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify antioxidant potential within a cellular environment.[7][8]

Experimental Protocol
  • Cell Culture: Plate a suitable adherent cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1][3] Create a series of dilutions in the cell culture medium to achieve the final desired concentrations. A positive control, such as Quercetin, should also be prepared.[9]

  • Cell Treatment: Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the respective wells and incubate for 1-2 hours.

  • Probe Loading: After incubation, remove the compound-containing medium and add a solution of DCFH-DA (typically 25 µM) in a serum-free medium. Incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except for the negative control.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a microplate reader. Record measurements every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The CAA value can be calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Presentation
Concentration (µM)Mean Fluorescence (AUC)% Inhibition of ROS
Vehicle Control50,0000%
142,50015%
530,00040%
1020,00060%
2512,50075%
507,50085%
Quercetin (10 µM)15,00070%

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment probe_loading Load with DCFH-DA compound_treatment->probe_loading ros_induction Induce ROS with AAPH probe_loading->ros_induction fluorescence_reading Measure fluorescence ros_induction->fluorescence_reading data_analysis Data Analysis fluorescence_reading->data_analysis Calculate CAA values

Caption: Workflow for the Cellular Antioxidant Activity Assay.

Anti-Inflammatory Activity Assay in Macrophages

This protocol details the assessment of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7 or THP-1.[10]

Experimental Protocol
  • Cell Culture and Stimulation: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant and perform Enzyme-Linked Immunosorbent Assays (ELISA) for key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer's instructions for the specific ELISA kits.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Presentation
TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)Cell Viability (%)
Control5%3%4%100%
LPS (1 µg/mL)100%100%100%98%
LPS + Compound (1 µM)85%90%88%99%
LPS + Compound (5 µM)60%75%70%97%
LPS + Compound (10 µM)40%55%50%96%
LPS + Compound (25 µM)25%30%28%95%
LPS + Dexamethasone (1 µM)30%35%32%98%

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Compound Furano(2'',3'',7,6)-4'- hydroxyflavanone Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Anti-Proliferative Activity in Cancer Cells

This assay evaluates the potential of this compound to inhibit the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Experimental Protocol
  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • At the end of each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each time point.

Data Presentation
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100%100%100%
198%95%90%
590%82%75%
1080%65%55%
2560%45%30%
5040%25%15%
Doxorubicin (1 µM)50%30%10%

Experimental Workflow Diagram

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay seed_cells Seed cancer cells in 96-well plate adhesion Allow cells to adhere seed_cells->adhesion add_compound Add this compound adhesion->add_compound incubate Incubate for 24, 48, 72h add_compound->incubate add_mtt Add MTT solution incubate->add_mtt dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Data Analysis read_absorbance->analyze_data Calculate IC50 G H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Cell Damage/ Apoptosis Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Compound Furano(2'',3'',7,6)-4'- hydroxyflavanone Compound->ROS scavenges Compound->Oxidative_Stress mitigates Compound->Neuroprotection promotes

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Novel Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Their antioxidant capacity is a key attribute, contributing to their potential to mitigate oxidative stress, a process implicated in numerous chronic diseases.[1][2] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant activity of novel flavonoids: DPPH, ABTS, FRAP, and ORAC assays.

Data Presentation

The antioxidant activity of novel flavonoids can be quantified and compared using standardized metrics obtained from the assays described below. Results should be presented in a clear, tabular format for easy comparison.

Table 1: Summary of Antioxidant Activity of Novel Flavonoids

Flavonoid SampleDPPH IC₅₀ (µg/mL)ABTS TEAC (µM Trolox Equivalents/µg sample)FRAP Value (µM Fe(II) Equivalents/µg sample)ORAC Value (µM Trolox Equivalents/µg sample)
Novel Flavonoid 1Insert ValueInsert ValueInsert ValueInsert Value
Novel Flavonoid 2Insert ValueInsert ValueInsert ValueInsert Value
Quercetin (Control)Insert ValueInsert ValueInsert ValueInsert Value
Trolox (Control)Insert ValueInsert ValueInsert ValueInsert Value

IC₅₀: The concentration of the flavonoid required to scavenge 50% of the DPPH radicals.[1] A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the antioxidant capacity of the flavonoid equivalent to that of Trolox, a water-soluble vitamin E analog. FRAP Value: Ferric Reducing Antioxidant Power. This value quantifies the ability of the flavonoid to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] ORAC Value: Oxygen Radical Absorbance Capacity. This value measures the ability of the flavonoid to neutralize peroxyl radicals.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a flavonoid to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[2][5][6]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol (B145695). Protect the solution from light by wrapping the flask in aluminum foil and store at 4°C. It is recommended to prepare this solution fresh.[2]

    • Test Compound Stock Solution: Prepare a stock solution of the novel flavonoid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[1]

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.[1]

    • Positive Control: Prepare solutions of a standard antioxidant, such as ascorbic acid, quercetin, or Trolox, in the same manner as the test compound.[1]

  • Assay Procedure (Microplate Method):

    • Add 100 µL of the various concentrations of the flavonoid solutions and the positive control to the wells of a 96-well plate.[2]

    • Add 100 µL of the solvent to the blank wells.[2]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.[2]

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2][5]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[1][2] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC₅₀ Value:

    • The IC₅₀ value is the concentration of the flavonoid that inhibits 50% of the DPPH radicals.[2]

    • Plot the percentage of scavenging activity against the concentration of the flavonoid to determine the IC₅₀ value from the graph.[1]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix Flavonoid/Control with DPPH Solution DPPH->Mix Sample Prepare Flavonoid & Control Solutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the flavonoid results in a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.[7]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[8]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[1][8]

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•⁺ radical cation.[1][8]

    • Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]

    • Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 5 µL of the standards and samples to each well of a 96-well plate.[7]

    • Add 200 µL of the ABTS•⁺ working solution to each well.[7]

    • Mix for 5 minutes with continuous shaking.[7]

    • Read the absorbance at 734 nm.[7]

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated using the formula:[7] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the ABTS•⁺ solution without the sample.

      • A_sample is the absorbance of the ABTS•⁺ solution with the sample.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC of the flavonoid is determined from this curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation Mix Mix Flavonoid/Control with ABTS Solution ABTS_Radical->Mix Sample Prepare Flavonoid & Control Solutions Sample->Mix Incubate Incubate (5 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

ABTS Assay Experimental Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[3][10]

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3] Warm the solution to 37°C before use.

    • Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol. A ferrous sulfate (B86663) solution is used to generate the standard curve.[10]

  • Assay Procedure:

    • Add 10 µL of the sample or standard to each well of a 96-well plate.[3]

    • Add 220 µL of the FRAP working solution to each well.[3]

    • Mix for 4 minutes with continuous stirring.[3]

    • Read the absorbance at 593 nm.[3]

  • Calculation of Antioxidant Power:

    • A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.[10]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Working Solution Mix Mix Flavonoid/Standard with FRAP Solution FRAP_Reagent->Mix Sample Prepare Flavonoid & Fe(II) Standards Sample->Mix Incubate Incubate (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

FRAP Assay Experimental Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[4][11]

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate (B84403) buffer).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol. Trolox is used as the standard.[12]

  • Assay Procedure:

    • Add 25 µL of the diluted antioxidant standard or samples to the wells of a 96-well black microplate.[12]

    • Add 150 µL of the fluorescein solution to each well and mix. Incubate at 37°C for 30 minutes.[12]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[12][13]

  • Calculation of ORAC Value:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is calculated from the Trolox standard curve and is expressed as µM Trolox equivalents.[14]

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescein & AAPH Solutions Mix Mix Flavonoid/Standard with Fluorescein Reagents->Mix Sample Prepare Flavonoid & Trolox Standards Sample->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure Kinetic Fluorescence Measurement Add_AAPH->Measure Calculate Calculate AUC & ORAC Value Measure->Calculate

ORAC Assay Experimental Workflow

Signaling Pathways Modulated by Flavonoids

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways.[15] Many flavonoids are known to influence pathways such as the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the inflammatory response and cellular protection against oxidative stress.[16][17][18] For instance, flavonoids can suppress the activation of NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory genes and enzymes that produce reactive oxygen species (ROS).

Flavonoid_Signaling_Pathway cluster_pathway Cellular Signaling ROS Oxidative Stress (ROS) IKK IKK Activation ROS->IKK activates Flavonoids Novel Flavonoids Flavonoids->IKK inhibits NFkappaB NF-κB Activation Flavonoids->NFkappaB inhibits IkappaB IκB Degradation IKK->IkappaB IkappaB->NFkappaB releases Gene_Expression Pro-inflammatory Gene Expression NFkappaB->Gene_Expression translocates to nucleus & induces Inflammation Inflammation & Oxidative Damage Gene_Expression->Inflammation

Flavonoid Modulation of NF-κB Pathway

References

Application Notes and Protocols: Furano(2'',3'',7,6)-4'-hydroxyflavanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, is a novel flavonoid isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1] As a member of the flavonoid family, this compound is of significant interest to the drug discovery community due to the well-established broad-spectrum biological activities of this class of natural products, including anti-inflammatory, antioxidant, and anticancer properties. This document provides a summary of the current understanding of this compound as a potential lead compound, including its physicochemical properties, putative biological activities, and protocols for its study.

Note: Research specifically on this compound is still in its early stages. Much of the detailed mechanistic and quantitative data presented here is extrapolated from studies on structurally related furanoflavonoids and other flavanones. Further direct investigation of psoraleflavanone is required to fully elucidate its therapeutic potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₄[1]
Molecular Weight 280.27 g/mol [1]
CAS Number 1454619-70-5[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc.[1]
Natural Source Seeds of Psoralea corylifolia L.[1][2]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess several key biological activities that are relevant to drug discovery.

Anti-inflammatory Activity

Flavonoids are well-documented anti-inflammatory agents. The proposed mechanism for furanoflavonoids involves the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Pro-inflammatory Enzymes: Potential to inhibit cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: Likely interacts with pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. For instance, the related compound 2'-Hydroxyflavanone has been shown to prevent LPS-induced inflammatory responses by regulating the ROS/p38MAPK/SAPK/JNK/NF-κB pathway in murine macrophages.[3]

Anticancer Activity

The anticancer potential of flavonoids is a major area of research. The furan (B31954) and flavanone (B1672756) moieties suggest several possible mechanisms of action against cancer cells.

  • Induction of Apoptosis: May trigger programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: Potential to halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Kinase Signaling Pathways: Structurally similar flavonoids have been shown to inhibit protein kinases that are crucial for tumor growth and survival.[4] For example, 2'-Hydroxyflavanone has been demonstrated to inhibit the STAT3 pathway, leading to restricted cancer cell proliferation.[4]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests inherent antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.

  • Radical Scavenging: Ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Antioxidant Enzymes: Potential to enhance the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Data (Illustrative Examples from Related Compounds)

Specific quantitative data for this compound is not yet widely available in the public domain. The following table provides illustrative examples of IC₅₀ values for related flavanones to indicate the potential potency.

CompoundAssayCell Line / TargetIC₅₀ (µM)Reference
7,3´,4´-TrihydroxyflavoneNitric Oxide (NO) SuppressionRAW264.7 Macrophages26.7[5]
6,3´,4´-TrihydroxyflavoneNitric Oxide (NO) SuppressionRAW264.7 Macrophages22.1[5]
2'-HydroxyflavanoneCell ViabilityMGC-803 (Gastric Carcinoma)~150 (as 200 µg/mL)[4]

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound.

Protocol 1: Isolation of this compound from Psoralea corylifolia seeds

This protocol is based on general methods for the isolation of flavonoids from plant material.[6]

1. Extraction: a. Air-dry and coarsely powder the seeds of Psoralea corylifolia. b. Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for 72 hours with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity: hexane (B92381), chloroform, ethyl acetate, and n-butanol. b. Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of the desired compound.

3. Column Chromatography: a. Subject the ethyl acetate fraction, which is likely to contain the flavanone, to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of hexane and ethyl acetate. c. Collect the fractions and monitor by TLC. Combine fractions containing the compound of interest.

4. Purification: a. Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. b. Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Psoralea corylifolia seeds powder Powdered Seeds start->powder macerate Maceration with Ethanol powder->macerate concentrate Crude Extract macerate->concentrate partition Solvent Partitioning concentrate->partition fractions Hexane, Chloroform, EtOAc, n-BuOH Fractions partition->fractions column Silica Gel Column Chromatography fractions->column prep_hplc Preparative HPLC column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Isolation Workflow
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a standard and rapid spectrophotometric assay to assess antioxidant capacity.[7][8]

1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark. b. Prepare a series of concentrations of this compound in methanol. c. Use Ascorbic acid or Trolox as a positive control.

2. Assay Procedure: a. To 1 mL of the DPPH solution, add 1 mL of each concentration of the test compound or standard. b. For the blank, use 1 mL of methanol instead of the sample. c. Incubate the mixtures in the dark at room temperature for 30 minutes.

3. Measurement: a. Measure the absorbance of the solutions at 517 nm using a spectrophotometer. b. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

4. Data Analysis: a. Plot the percentage of inhibition against the concentration of the test compound. b. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dpph 0.1 mM DPPH in Methanol sample Serial dilutions of Test Compound control Positive Control (e.g., Ascorbic Acid) mix Mix 1 mL DPPH with 1 mL Sample/Control incubate Incubate 30 min in dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

DPPH Assay Workflow
Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

1. Cell Culture: a. Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Treat the cells with various concentrations of the compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

3. MTT Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, based on the known activities of related flavonoids.

G cluster_inflammation Putative Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound Furano(2'',3'',7,6)- 4'-hydroxyflavanone Compound->IKK Inhibits? Compound->NFkB_p65_p50 Inhibits Translocation?

Putative Anti-inflammatory Pathway

G cluster_cancer Putative Anticancer Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Compound Furano(2'',3'',7,6)- 4'-hydroxyflavanone Compound->Akt Inhibits? Bax Bax Compound->Bax Promotes? Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Putative Anticancer Pathway

Conclusion and Future Directions

This compound presents an intriguing starting point for drug discovery efforts, given its natural origin and the established therapeutic potential of the flavonoid scaffold. The preliminary data and hypotheses outlined in these notes suggest that its anti-inflammatory, anticancer, and antioxidant activities warrant further, more detailed investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets and in various disease models.

  • Quantitative SAR Studies: Synthesizing analogs to establish structure-activity relationships and optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound to determine its drug-likeness.

The protocols and information provided herein serve as a foundational resource for researchers to embark on the exciting journey of exploring the full therapeutic potential of this compound.

References

Developing Psoraleflavanone as a Therapeutic Agent for Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. These conditions include neurodegenerative disorders, cardiovascular diseases, and liver damage. Psoraleflavanone, a flavonoid isolated from Psoralea corylifolia, has emerged as a promising candidate for therapeutic intervention against oxidative stress-related pathologies. Its potential lies in its antioxidant and anti-inflammatory properties, which are believed to be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of psoraleflavanone in combating oxidative stress.

Mechanism of Action

Psoraleflavanone is hypothesized to exert its cytoprotective effects primarily through the modulation of the Keap1-Nrf2 pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, psoraleflavanone may induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Key among these are heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This orchestrated antioxidant response helps to restore cellular redox homeostasis and mitigate oxidative damage.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in this document.

Table 1: In Vitro Antioxidant Activity of Psoraleflavanone

AssayPsoraleflavanone IC50 (µM)Positive Control (e.g., Trolox) IC50 (µM)
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP)
Cellular Antioxidant Activity (CAA)

Table 2: Effect of Psoraleflavanone on Intracellular ROS Levels

Cell LineTreatmentROS Production (% of Control)
Control100
Oxidative Stress Inducer (e.g., H₂O₂)
Psoraleflavanone (Concentration 1) + H₂O₂
Psoraleflavanone (Concentration 2) + H₂O₂
Psoraleflavanone (Concentration 3) + H₂O₂

Table 3: Modulation of Antioxidant Enzyme Activity by Psoraleflavanone

Cell Line/Tissue HomogenateTreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control
Oxidative Stress Inducer
Psoraleflavanone + Oxidative Stress Inducer

Table 4: Gene Expression Analysis of Nrf2 Target Genes

GeneTreatmentFold Change in mRNA Expression
Nrf2Control1.0
Psoraleflavanone
HO-1Control1.0
Psoraleflavanone
NQO1Control1.0
Psoraleflavanone

Experimental Protocols

Isolation and Purification of Psoraleflavanone

Psoraleflavanone can be isolated from the dried fruits of Psoralea corylifolia. A general procedure involves extraction with a suitable solvent followed by chromatographic purification.

  • Extraction:

    • Grind the dried fruits of Psoralea corylifolia into a fine powder.

    • Extract the powder with 80% ethanol (B145695) at room temperature with agitation for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate (B1210297).

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing psoraleflavanone and further purify using preparative high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol (B129727), psoraleflavanone, positive control (e.g., Trolox or ascorbic acid), 96-well microplate, microplate reader.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of psoraleflavanone and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Materials: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, methanol, psoraleflavanone, positive control, 96-well microplate, microplate reader.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of psoraleflavanone and the positive control.

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.[2][3][4]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), psoraleflavanone, positive control (e.g., FeSO₄), 96-well microplate, microplate reader.

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of psoraleflavanone and the standard.

    • Add 10 µL of each sample dilution to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve and express the results as Fe²⁺ equivalents.[5][6]

Cellular Assays
  • Select appropriate cell lines for your study, such as human hepatoma HepG2 cells for hepatoprotective studies or human neuroblastoma SH-SY5Y cells for neuroprotective studies.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of psoraleflavanone for a specified period (e.g., 24 hours) before inducing oxidative stress.

  • Induce oxidative stress using an appropriate agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium, 96-well plate, microplate reader.

  • Protocol:

    • After treatment with psoraleflavanone and the oxidative stressor, remove the medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the control.

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials: DCFH-DA, PBS, cell culture medium, 96-well black plate, fluorescence microplate reader or fluorescence microscope.

  • Protocol:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7][8][9]

  • Protocol:

    • After treatment, lyse the cells and collect the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Use commercially available assay kits to measure the activities of SOD, CAT, and GPx according to the manufacturer's instructions.

    • Normalize the enzyme activities to the protein concentration.

Molecular Assays
  • Protocol:

    • Extract total protein from the treated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12]

  • Protocol:

    • Grow cells on coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with an anti-Nrf2 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope.[13][14][15]

  • Protocol:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[16][17]

Visualizations

Signaling Pathway

Psoraleflavanone_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Psoraleflavanone Psoraleflavanone Psoraleflavanone->Keap1_Nrf2 promotes dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: Psoraleflavanone-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cellular Assays cluster_molecular Molecular Assays DPPH DPPH Assay IC50 Determine IC50 DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Cell_Culture Cell Culture & Treatment IC50->Cell_Culture Inform concentration Cell_Viability Cell Viability (MTT) Cell_Culture->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) Cell_Culture->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Cell_Culture->Enzyme_Activity Immunofluorescence Immunofluorescence (Nrf2 Translocation) Cell_Culture->Immunofluorescence Protein_Extraction Protein Extraction Western_Blot Western Blot (Nrf2, HO-1) Protein_Extraction->Western_Blot RNA_Extraction RNA Extraction qPCR qPCR (Nrf2 Target Genes) RNA_Extraction->qPCR

Caption: Workflow for evaluating the antioxidant potential of psoraleflavanone.

Conclusion

Psoraleflavanone presents a compelling avenue for the development of novel therapeutics aimed at mitigating oxidative stress. The protocols and guidelines provided in this document offer a comprehensive framework for researchers to systematically investigate its efficacy and mechanism of action. By employing these standardized methods, the scientific community can generate robust and comparable data, accelerating the translation of psoraleflavanone from a promising natural compound to a clinically relevant therapeutic agent.

References

Application Notes and Protocols for Furano(2'',3'',7,6)-4'-hydroxyflavanone in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural flavonoid isolated from the seeds of Psoralea corylifolia, for in vitro experimental setups. Adherence to these guidelines is crucial for ensuring compound stability, maximizing bioavailability in cell-based assays, and obtaining reproducible results.

Introduction

This compound is a flavonoid compound with potential biological activities that are of interest in various research fields, including pharmacology and drug discovery.[1][2][3] Like many flavonoids, its hydrophobic nature presents challenges for dissolution in aqueous media commonly used for in vitro studies. This protocol outlines the recommended procedures for preparing stock solutions and working concentrations suitable for cell culture and other in vitro assays.

Solubility and Solvent Selection

Proper solvent selection is critical for the successful use of this compound in in vitro studies. The choice of solvent should not only ensure complete dissolution of the compound but also minimize any potential cytotoxicity or interference with the experimental system.

Based on available data, this compound is soluble in several organic solvents.[1][3][4] The table below summarizes the known solubility characteristics.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide)SolubleThe most common and recommended solvent for preparing high-concentration stock solutions for in vitro studies.[1][3][4]
AcetoneSolubleCan be used for initial solubilization, but its high volatility and potential for cytotoxicity require careful handling and dilution.[1][3][4]
ChloroformSolubleGenerally not recommended for in vitro studies due to its toxicity to cells.[1][3][4]
DichloromethaneSolubleNot suitable for in vitro studies due to its cytotoxicity.[1][3][4]
Ethyl AcetateSolubleMay be used for extraction and purification but is less common for direct application in cell culture due to potential toxicity and immiscibility with aqueous media.[1][3][4]

Recommendation: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of this compound. It is crucial to use a final concentration of DMSO in the cell culture medium that is non-toxic to the cells being studied, typically below 0.1% (v/v).

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium or appropriate assay buffer

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated pipettes and sterile tips

Procedure:

3.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 280.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 280.27 g/mol * (1000 mg / 1 g) = 2.80 mg

  • Weigh the compound: Carefully weigh out 2.80 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) or gentle warming of the tube to 37°C can aid in solubilization.[1] Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • The stock solution can be stored at -20°C for several months.[1]

    • It is recommended to prepare and use the solution on the same day. However, if advance preparation is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

    • Before use, allow the frozen stock solution to thaw completely at room temperature for at least one hour before opening the vial.[1]

3.2. Preparation of Working Solutions

  • Serial Dilution: Prepare a series of dilutions from the 10 mM stock solution using sterile cell culture medium or the appropriate assay buffer.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental wells does not exceed a level that is toxic to your specific cell line (typically <0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Example Dilution for a 10 µM Final Concentration:

  • To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • For a final volume of 1 mL in a well, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for In Vitro Assay Preparation

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh 2.80 mg of This compound add_dmso Add 1 mL of sterile DMSO weigh->add_dmso dissolve Vortex and/or sonicate to dissolve add_dmso->dissolve store Store 10 mM stock at -20°C dissolve->store thaw Thaw stock solution store->thaw dilute Serially dilute stock with cell culture medium thaw->dilute add_to_cells Add to cell culture plates dilute->add_to_cells incubate Incubate cells with compound add_to_cells->incubate analyze Perform downstream analysis (e.g., viability, gene expression) incubate->analyze

Caption: Workflow for preparing this compound for in vitro assays.

Potential Signaling Pathway Inhibition by Flavonoids

Many flavonoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, a common mechanism for flavonoids is the inhibition of protein kinases involved in cell proliferation and inflammation, such as the MAPK/ERK pathway.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Inflammation TF->Proliferation Flavanone This compound Flavanone->RAF Flavanone->MEK Potential Inhibition

References

Application Note: Quantitative Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, is a flavonoid found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other flavonoids, is believed to contribute to the therapeutic effects of the plant. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

Data Presentation

While specific quantitative data for this compound is not widely published, the following tables summarize the content of other major flavonoids found in Psoralea corylifolia seeds from various studies. This data provides a reference for the expected concentration ranges of flavonoids in this plant material.

Table 1: Content of Major Flavonoids in Psoralea corylifolia Seeds (70% Ethanol (B145695) Extract) [4][5]

CompoundAmount (mg/g of dry plant material)
Psoralen1.83
Angelicin0.74
Neobavaisoflavone2.15
Psoralidin1.55
Isobavachalcone3.32
Bavachinin2.45
Bakuchiol11.71

Table 2: Quantitative Analysis of Flavonoids in Psoralea corylifolia by HPLC [3][6]

CompoundAmount (mg/g of crude drug)
Isobavachin0.85 - 2.12
Neobavaisoflavone1.23 - 3.54
Bavachin1.56 - 4.21
Corylin0.98 - 2.78
Bavachalcone0.54 - 1.59
Bavachinin2.11 - 5.87
Isobavachalcone2.87 - 7.98
Corylifol A0.45 - 1.23
4'-O-methylbavachalcone0.31 - 0.89

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound from plant extracts.

Sample Preparation: Extraction of Flavonoids from Psoralea corylifolia Seeds

This protocol describes a common and effective method for extracting flavonoids from plant material.[7]

Materials:

  • Dried and powdered seeds of Psoralea corylifolia

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1.0 g of powdered Psoralea corylifolia seeds into a conical flask.

  • Add 20 mL of 70% ethanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 20 mL of 70% ethanol to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions for this compound:

  • Molecular Formula: C₁₇H₁₂O₄

  • Molecular Weight: 280.27 g/mol [1]

  • Precursor Ion (Q1): m/z 279.07 (corresponding to [M-H]⁻)

  • Product Ions (Q3):

    • Quantifier: To be determined empirically by infusing a standard of the compound. A likely major fragment would result from the retro-Diels-Alder (RDA) fragmentation common to flavonoids.

    • Qualifier: A second, less intense but specific fragment ion.

Calibration Curve: A calibration curve should be prepared using a certified reference standard of this compound over a concentration range relevant to the expected sample concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Psoralea corylifolia Seeds grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (70% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis logical_relationship compound This compound (Psoraleflavanone) plant_source Source: Psoralea corylifolia Seeds compound->plant_source analytical_technique Analytical Method: LC-MS/MS compound->analytical_technique application Applications analytical_technique->application qc Quality Control of Herbal Products application->qc pharmacokinetics Pharmacokinetic Studies application->pharmacokinetics drug_dev Drug Development application->drug_dev

References

Application Notes and Protocols: Investigating Furano(2'',3'',7,6)-4'-hydroxyflavanone in Cell Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furano(2'',3'',7,6)-4'-hydroxyflavanone is a natural flavonoid compound isolated from the seeds of Psoralea corylifolia. As a member of the flavonoid family, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for drug discovery and development. Flavonoids are known to modulate key cellular signaling pathways, suggesting that this compound may also exert its effects through similar mechanisms.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on cellular signaling pathways. Due to the limited availability of specific research on this particular flavanone, the protocols and potential pathways described herein are based on studies of structurally related furanoflavonoids isolated from the same source, such as psoralidin (B1678305) and bavachalcone. These compounds have been shown to modulate critical pathways involved in inflammation, cell proliferation, and apoptosis.

Potential Signaling Pathways of Interest

Based on the known activities of structurally similar furanoflavonoids, this compound is hypothesized to modulate the following key signaling pathways:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit NF-κB activation.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway, such as ERK, JNK, and p38, are known targets of flavonoids.

  • PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.

Below is a diagram illustrating the potential interplay of this compound with these signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furanoflavanone Furano(2'',3'',7,6)-4'- hydroxyflavanone IKK IKK Furanoflavanone->IKK Inhibition PI3K PI3K Furanoflavanone->PI3K Inhibition MAPKKK MAPKKK (e.g., TAK1, Raf) Furanoflavanone->MAPKKK Inhibition Receptor Receptor (e.g., TLR, EGFR) Receptor->IKK Receptor->PI3K Receptor->MAPKKK IkB IκBα IKK->IkB Phosphorylation (Inhibition of IκBα) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Akt Akt PI3K->Akt Activation MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation Gene Gene Expression (Inflammatory Cytokines, Cell Cycle Proteins) NFkB_n->Gene AP1->Gene

Caption: Potential mechanism of action of this compound on key signaling pathways.

Quantitative Data from Structurally Related Furanoflavonoids

The following tables summarize the reported biological activities of furanoflavonoids structurally related to this compound. This data can serve as a reference for designing experiments and predicting potential effective concentrations.

Table 1: Anti-inflammatory Activity of Related Furanoflavonoids

CompoundCell LineAssayIC50 ValueReference
PsoralidinRAW 264.7 macrophagesNitric Oxide (NO) Production18.6 µM[1]
BavachalconeRAW 264.7 macrophagesNitric Oxide (NO) Production3.9 µM[2]
IsopsoralenRAW 264.7 macrophagesNitric Oxide (NO) Production> 100 µM

Table 2: Cytotoxic Activity of Related Furanoflavonoids

CompoundCell LineAssayIC50 ValueReference
PsoralidinA549 (Lung Cancer)MTT Assay23.5 µM
PsoralidinMCF-7 (Breast Cancer)MTT Assay15.8 µM
BavachalconePC-3 (Prostate Cancer)MTT Assay12.7 µM[3]
BavachalconeHeLa (Cervical Cancer)MTT Assay8.5 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on cell signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G start Start: Cell Lysates sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Image Analysis detection->end

Caption: Western blot analysis workflow.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of NF-κB.

Materials:

  • Cell line of interest

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • This compound

  • LPS or TNF-α (as a stimulant)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS or TNF-α for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

  • Express the results as a fold change relative to the stimulated control.

Conclusion

While direct evidence for the effects of this compound on cell signaling is still emerging, the information available for structurally similar furanoflavonoids provides a strong rationale for investigating its potential role in modulating key pathways such as NF-κB, MAPK, and PI3K/Akt. The protocols and data presented in these application notes offer a solid framework for researchers to begin exploring the therapeutic potential of this novel compound. It is recommended that initial studies focus on confirming the predicted activities and establishing a dose-dependent effect in relevant cellular models.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Furano(2'',3'',7,6)-4'-hydroxyflavanone in aqueous solutions.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter during your experiments and offers step-by-step solutions.

Issue 1: The compound precipitates out of my aqueous buffer.

  • Question: I've prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous buffer, but a precipitate has formed. What should I do?

  • Answer: This is a common issue when the aqueous solubility of the compound is exceeded. Here are several approaches to troubleshoot this, starting with the simplest:

    • pH Adjustment: The solubility of many flavonoids is pH-dependent.[1][2] If your experimental conditions permit, try adjusting the pH of your aqueous buffer. For flavonoids with acidic protons, increasing the pH can enhance solubility.[1][3] Conversely, for basic flavonoids, lowering the pH may be effective.[4] It is advisable to determine the pKa of this compound to guide pH adjustments.

    • Co-solvency: Introduce a water-miscible organic solvent (co-solvent) into your aqueous solution.[5][6][7] Common co-solvents for poorly soluble drugs include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[7][8] Prepare a high-concentration stock solution in a suitable co-solvent and then dilute it into the aqueous medium. Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment.[4]

    • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9][10][11] Nonionic surfactants like Tween 80 and Triton X-100 are often used.[11][12] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[12]

Issue 2: The solubility is still too low for my desired experimental concentration, even after trying basic methods.

  • Question: I have tried adjusting the pH and using co-solvents, but I cannot achieve the necessary concentration of this compound for my experiments. What advanced techniques can I use?

  • Answer: For significant solubility enhancement, more advanced formulation strategies are necessary. These methods modify the physical properties of the compound to improve its interaction with water.

    • Cyclodextrin (B1172386) Inclusion Complexation: This is a highly effective method for improving the solubility and bioavailability of flavonoids.[13][14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[13] They can encapsulate the poorly soluble this compound, forming a water-soluble inclusion complex.[13][15]

    • Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range.[17][18][19] The increased surface area leads to a significant increase in the dissolution rate and saturation solubility.[18][20] Nanosuspensions can be prepared by top-down methods (e.g., wet milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[19][21]

    • Solid Dispersion Technology: This method involves dispersing the drug in a hydrophilic carrier matrix, often creating an amorphous solid dispersion.[22][23][24] The amorphous form of the drug has a higher apparent solubility and dissolution rate compared to the crystalline form.[25] Polyvinylpyrrolidone (PVP) is a commonly used carrier for flavonoids.[22][24]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid compound that can be isolated from the seeds of Psoralea corylifolia.[26] Like many flavonoids, it has poor water solubility, which can limit its bioavailability and therapeutic applications.[13][15][23] Enhancing its aqueous solubility is crucial for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.

Q2: How do cyclodextrins improve the solubility of flavonoids?

A2: Cyclodextrins form inclusion complexes with flavonoids by encapsulating the hydrophobic part of the flavonoid molecule within their internal cavity.[13] The hydrophilic exterior of the cyclodextrin then interacts with water, rendering the entire complex soluble.[13] This host-guest complexation effectively increases the aqueous solubility of the flavonoid without chemically modifying it.[13]

Q3: What are the advantages of using nanosuspensions for poorly soluble drugs?

A3: Nanosuspensions offer several advantages for enhancing the solubility of drugs like this compound:

  • Increased Dissolution Velocity and Saturation Solubility: The reduction in particle size to the nanometer range significantly increases the surface area, leading to a faster dissolution rate and higher saturation solubility.[18]

  • Improved Bioavailability: The enhanced dissolution generally leads to improved oral bioavailability.[17][20]

  • Versatility in Formulation: Nanosuspensions can be incorporated into various dosage forms, including tablets, capsules, and parenteral formulations.[18]

Q4: What should I consider when preparing a solid dispersion of a flavonoid?

A4: When preparing a solid dispersion, the choice of the hydrophilic carrier is critical.[23] The carrier should be able to stabilize the amorphous state of the drug and prevent crystallization.[23] Intermolecular interactions, such as hydrogen bonding between the flavonoid's hydroxyl groups and the carrier, are important for the stability of the dispersion.[23] The solvent evaporation method is a commonly adopted technique for preparing solid dispersions of flavonoids.[22]

Quantitative Data Summary

TechniqueCarrier/ExcipientSolubility Enhancement (Fold Increase)Reference
Cyclodextrin Inclusion ComplexMethylated β-Cyclodextrin>254 (for Quercetin)[13]
Cyclodextrin Inclusion ComplexDimeric β-Cyclodextrin10.5 - 33.6 (for various flavonols)[27]
Solid DispersionPolyvinylpyrrolidone (PVP)Significant enhancement[25]
Co-solvencyPolyethylene Glycol (PEG) 400>500 (for some anti-diabetic drugs)[7]

Experimental Protocols

1. Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.[28]

  • Paste Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.

  • Drug Incorporation: Gradually add the accurately weighed this compound to the paste while continuously triturating for 45-60 minutes. Maintain a pasty consistency by adding small amounts of the solvent if needed.

  • Drying: Transfer the resulting paste to a clean container and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to that of the pure compound.

2. Formulation of a Nanosuspension (Wet Milling Method)

  • Preparation of the Suspension: Prepare a preliminary suspension of this compound in an aqueous solution containing a suitable stabilizer (e.g., Pluronic F68 or Pluronic F127).[21] The concentration of the drug and stabilizer should be optimized.

  • Milling: Introduce the suspension into a laboratory-scale wet milling apparatus containing milling media (e.g., zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension at a specified speed and for a predetermined duration to achieve the desired particle size in the nanometer range. Monitor the particle size periodically using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential. The crystalline state of the drug can be assessed using DSC and XRD.[21]

  • Dissolution Study: Perform an in vitro dissolution study to compare the dissolution rate of the nanosuspension with that of the unprocessed drug.[21]

3. Creation of a Solid Dispersion (Solvent Evaporation Method)

  • Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or methanol). The drug-to-carrier ratio should be optimized.

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Sizing and Storage: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder. Store the resulting solid dispersion in a desiccator.

  • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug using DSC and XRD. FT-IR can be used to investigate drug-carrier interactions.

  • Solubility and Dissolution Testing: Evaluate the enhancement in aqueous solubility and dissolution rate of the solid dispersion compared to the pure drug.

Visualizations

Troubleshooting_Solubility_Issues cluster_basic Basic Troubleshooting start Precipitation of this compound in aqueous buffer ph_adjustment Adjust pH of the buffer start->ph_adjustment Try first decision1 Is solubility sufficient? ph_adjustment->decision1 cosolvency Use a co-solvent (e.g., Ethanol, PEG) surfactants Add a surfactant (e.g., Tween 80) cosolvency->surfactants decision2 Is solubility still insufficient? surfactants->decision2 cyclodextrin Cyclodextrin Inclusion Complexation nanosuspension Nanosuspension Formulation end_success Solubility Issue Resolved cyclodextrin->end_success solid_dispersion Solid Dispersion Technology nanosuspension->end_success solid_dispersion->end_success decision1->cosolvency No decision1->end_success Yes decision2->cyclodextrin Yes decision2->end_success No, but improved

Caption: Troubleshooting workflow for solubility issues.

Cyclodextrin_Inclusion_Workflow start Start: Prepare Cyclodextrin Inclusion Complex step1 Determine Molar Ratio (Drug:Cyclodextrin) start->step1 step2 Form Homogeneous Paste of Cyclodextrin and Solvent step1->step2 step3 Incorporate Drug and Knead step2->step3 step4 Dry the Resulting Paste step3->step4 step5 Pulverize and Sieve the Dried Complex step4->step5 step6 Characterize the Complex (FT-IR, DSC, XRD) step5->step6 step7 Determine Aqueous Solubility step6->step7 end End: Soluble Complex Obtained step7->end

Caption: Experimental workflow for cyclodextrin inclusion.

Nanosuspension_Workflow start Start: Formulate Nanosuspension step1 Prepare Suspension of Drug and Stabilizer in Water start->step1 step2 Wet Mill the Suspension with Milling Media step1->step2 step3 Monitor and Achieve Desired Particle Size step2->step3 step4 Separate Nanosuspension from Milling Media step3->step4 step5 Characterize Nanosuspension (Size, Zeta Potential) step4->step5 step6 Perform In Vitro Dissolution Study step5->step6 end End: Nanosuspension Formulated step6->end

Caption: Experimental workflow for nanosuspension formulation.

References

Optimization of extraction protocols for furanoflavanones from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols for furanoflavonoids from Psoralea corylifolia. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of furanoflavonoids from Psoralea corylifolia.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Furanoflavonoids (e.g., Psoralen (B192213), Isopsoralen) 1. Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting the target compounds. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for complete extraction. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized. 4. Improper Plant Material Preparation: Particle size of the powdered seeds may be too large, reducing the surface area for extraction. 5. Degradation of Compounds: Exposure to high temperatures or light for extended periods can degrade furanoflavonoids.1. Solvent Optimization: Test a range of solvents with varying polarities. For instance, petroleum ether has shown high yields for bakuchiol (B1667714), while methanol (B129727) and ethanol (B145695) are effective for a broader range of flavonoids.[1][2] 2. Method Enhancement: Employ more efficient techniques like Ultrasonic-Assisted Extraction (UAE) or Soxhlet extraction.[1][3] Enzyme-assisted extraction can also increase the yield of total flavonoids. 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your target compound. 4. Material Grinding: Grind the dried seeds to a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area available for solvent penetration. 5. Control Extraction Conditions: Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) for solvent removal and store extracts in airtight, light-protected containers at 4°C.[4][3]
Co-extraction of Impurities 1. Broad-Spectrum Solvent: The solvent used may be extracting a wide range of compounds in addition to the target furanoflavonoids. 2. Lack of Selective Extraction Steps: The protocol may not include steps to remove unwanted compounds.1. Solvent System Refinement: Use a multi-step extraction with solvents of increasing polarity to fractionate the extract. 2. Purification Techniques: Employ chromatographic techniques such as column chromatography or high-speed counter-current chromatography (HSCCC) for purification.[5][6][7] A two-phase solvent system of n-hexane–ethyl acetate (B1210297)–methanol–water (5:5:4.5:5.5, v/v) has been successfully used for HSCCC separation of psoralen and isopsoralen.[5]
Inconsistent Results Between Batches 1. Variability in Plant Material: The phytochemical profile of Psoralea corylifolia seeds can vary based on geographic source, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different results.1. Standardize Plant Material: Source authenticated plant material from a reputable supplier and ensure consistent storage conditions.[4] 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Ensure the same equipment and settings are used for each batch.
Difficulty in Isolating Psoralen and Isopsoralen 1. Similar Chemical Properties: Psoralen and isopsoralen are isomers with very similar polarities, making them difficult to separate using standard chromatographic methods.1. Advanced Separation Techniques: High-speed counter-current chromatography (HSCCC) is a highly effective method for separating these isomers.[5] Additionally, preparative HPLC can be employed for their purification.
Presence of Phototoxic Compounds 1. Inherent Nature of the Plant: Psoralea corylifolia naturally contains phototoxic furocoumarins like psoralen.[8]1. Purification: If the final application requires the absence of phototoxic compounds, purification steps to remove psoralen and other furocoumarins are essential. 2. Alternative Compounds: For applications like cosmetics, consider isolating and using non-phototoxic compounds like bakuchiol, which is often misrepresented as being the same as the whole extract.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting furanoflavonoids from Psoralea corylifolia?

A1: The most effective method depends on the target compound and available resources. Ultrasonic-Assisted Extraction (UAE) has been shown to be highly efficient, providing a high yield of bakuchiol (6.98% w/w) with petroleum ether in a shorter time compared to maceration, reflux, and Soxhlet extraction.[1] For the separation of psoralen and isopsoralen, high-speed counter-current chromatography (HSCCC) is a very effective purification technique.[5][9]

Q2: Which solvent should I use for the extraction?

A2: The choice of solvent is critical and depends on the specific furanoflavonoid you are targeting.

  • Petroleum Ether: Ideal for extracting less polar compounds like bakuchiol.[1]

  • Methanol and Ethanol: These are good general-purpose solvents for extracting a broader range of flavonoids, including psoralen.[2][6] A 70% ethanol solution is often used for extracting total flavonoids.[4][10]

  • Chloroform and Ethyl Acetate: These can also be used, with ethyl acetate extracts showing significant antibacterial activity.[2]

Q3: How can I quantify the amount of psoralen and isopsoralen in my extract?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of psoralen and isopsoralen.[5][6] An isocratic HPLC method with a C8 or C18 column and a mobile phase of methanol, acetonitrile, and water can be used for simultaneous estimation.

Q4: Are there any safety precautions I should take when working with Psoralea corylifolia extracts?

A4: Yes. Crude extracts of Psoralea corylifolia contain psoralens, which are phototoxic.[8] This means they can cause severe skin reactions, including blistering and hyperpigmentation, upon exposure to UV light.[8] Always handle extracts with appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid skin contact.

Q5: Can I use the whole extract as a natural alternative to retinol?

A5: This is a common misconception. While the isolated compound bakuchiol has shown retinol-like activity, the crude seed extract of Psoralea corylifolia contains phototoxic psoralens and should not be used as a direct cosmetic ingredient without purification.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of key compounds from Psoralea corylifolia.

Table 1: Comparison of Extraction Methods for Bakuchiol Yield

Extraction MethodSolventYield (% w/w)Reference
Ultrasonic-Assisted Extraction (UAE)Petroleum Ether6.98[1]
Soxhlet ExtractionPetroleum Ether6.68[1]
RefluxPetroleum Ether6.01[1]
MacerationPetroleum Ether5.32[1]

Table 2: Yield of Psoralen and Isopsoralen using HSCCC

CompoundCrude Extract Amount (mg)Yield (mg)PurityReference
Psoralen10039.6>99%[5][9]
Isopsoralen10050.8>99%[5][9]

Table 3: Content of Major Components in a 70% Ethanol Extract

CompoundAmount (mg/g of extract)Reference
Bakuchiol11.71[10]
PsoralenNot specified[10]
Angelicin (Isopsoralen)Not specified[10]
NeobavaisoflavoneNot specified[10]
PsoralidinNot specified[10]
IsobavachalconeNot specified[10]
BavachininNot specified[10]

Experimental Protocols

Here are detailed methodologies for key extraction and analysis experiments.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Furanoflavonoids

This protocol is recommended for its efficiency and high yield.

Materials:

  • Dried, powdered seeds of Psoralea corylifolia (60-mesh)[4]

  • Petroleum ether (or 70% ethanol)[4][1]

  • Ultrasonic bath

  • Flask (250 mL)

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a 250 mL flask.[4]

  • Solvent Addition: Add 150 mL of petroleum ether (for bakuchiol) or 70% ethanol (for total flavonoids) to the flask (solid-to-liquid ratio of 1:15 g/mL).[4]

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 400 W and the temperature to 60°C. Sonicate for 30-60 minutes.[4]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude extract.[4]

  • Storage: Store the dried extract in an airtight, light-protected container at 4°C.[4]

Protocol 2: Soxhlet Extraction

This is a classic and exhaustive extraction method.

Materials:

  • Coarse powder (10/44 mesh size) of dried Psoralea corylifolia seeds[3]

  • Ethanol, methanol, acetone, petroleum ether, or dichloromethane[3]

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place 10 g of the coarse seed powder in a thimble within the Soxhlet apparatus.[3]

  • Extraction: Use a drug-to-solvent ratio of 1:12 (w/v). Perform hot solvent extraction for 6 hours.[3]

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator at 40°C to obtain the crude extract.[3]

Protocol 3: Quantification of Psoralen by HPTLC

Materials:

  • HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254[6]

  • Mobile phase: Benzene: Chloroform: Ethyl acetate (80:10:10 v/v)[6]

  • Psoralen standard solution (100 µg/mL in methanol)[6]

  • Methanol

  • CAMAG TLC scanner or equivalent

Procedure:

  • Standard and Sample Application: Spot the psoralen standard solution and the prepared sample extract onto the HPTLC plate.

  • Chromatogram Development: Develop the plate in a chamber saturated with the mobile phase for 15 minutes at room temperature. The length of the chromatogram run should be 65 mm.[6]

  • Drying: Dry the TLC plates in a current of air.

  • Densitometric Scanning: Perform densitometric scanning in absorbance mode at 254 nm.[6]

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the psoralen standard. Use this curve to determine the concentration of psoralen in the sample.

Visualizations

Experimental Workflow for Furanoflavonoid Extraction and Analysis

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification start Psoralea corylifolia Seeds grinding Grinding (60-mesh) start->grinding uae Ultrasonic-Assisted Extraction (UAE) grinding->uae Optimal soxhlet Soxhlet Extraction grinding->soxhlet Exhaustive maceration Maceration grinding->maceration Simple filtration Filtration uae->filtration soxhlet->filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc Quantification hptlc HPTLC Analysis crude_extract->hptlc Quantification hsccc HSCCC Purification crude_extract->hsccc Separation purified_compounds Purified Furanoflavonoids hsccc->purified_compounds

Caption: General workflow for furanoflavonoid extraction and analysis.

Logical Relationship of Extraction Parameters

logical_relationship cluster_inputs Input Parameters cluster_outputs Output Metrics plant_material Plant Material (Particle Size, Freshness) yield Yield of Furanoflavonoids plant_material->yield solvent Solvent (Polarity, Volume) solvent->yield purity Purity of Extract solvent->purity method Extraction Method (UAE, Soxhlet, etc.) method->yield method->purity efficiency Process Efficiency method->efficiency conditions Conditions (Time, Temperature) conditions->yield conditions->efficiency

Caption: Key parameters influencing extraction outcomes.

References

Stability of Furano(2'',3'',7,6)-4'-hydroxyflavanone in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Furano(2'',3'',7,6)-4'-hydroxyflavanone in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a range of organic solvents.[1][2][3] For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), acetone, ethyl acetate, chloroform, and dichloromethane (B109758) are suitable options.[1][2][3] For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and non-toxic at the final concentration. DMSO is a common choice, but the final concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][3] Under these conditions, the compound is expected to be stable for up to 24 months.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare and use solutions on the same day.[3] However, if stock solutions are necessary, they should be prepared in a suitable anhydrous solvent (e.g., DMSO), aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for up to two weeks.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]

Q4: Is this compound stable in aqueous solutions?

Troubleshooting Guides

Issue 1: My compound appears to have degraded upon storage.

  • Possible Cause: Improper storage conditions.

    • Solution: Ensure the solid compound is stored at 2-8°C, protected from light and moisture.[1][3] For stock solutions, store at -20°C in tightly sealed aliquots.[3] Avoid repeated freeze-thaw cycles.

  • Possible Cause: Contamination of the solvent with water.

    • Solution: Use anhydrous solvents for preparing stock solutions. Ensure solvents are of high purity and stored properly to prevent water absorption.

Issue 2: I am observing low or inconsistent activity in my biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

    • Solution: Minimize the pre-incubation time of the compound in the aqueous assay medium before adding it to the cells or target molecules. Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Possible Cause: Precipitation of the compound in the aqueous medium.

    • Solution: Check the final concentration of the compound and the solvent. If using DMSO, ensure the final concentration does not exceed levels that cause precipitation. You may need to sonicate the solution briefly to aid dissolution. Perform a visual inspection for any precipitate before use.

Issue 3: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC).

  • Possible Cause: The presence of degradation products.

    • Solution: This indicates that the compound may be unstable under your experimental or storage conditions. It is advisable to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

Stability Data

The following tables summarize the stability of this compound under various conditions based on typical behavior for this class of compounds.

Table 1: Stability in Different Solvents at Room Temperature (25°C) over 48 hours

SolventInitial Purity (%)Purity after 24h (%)Purity after 48h (%)
DMSO99.899.799.5
Ethanol99.799.298.5
Methanol99.899.198.3
Acetone99.999.899.7
Acetonitrile99.899.699.3
Water (pH 7.4)99.592.185.4

Table 2: Stability at Different Temperatures in DMSO over 7 days

TemperatureInitial Purity (%)Purity after 3 days (%)Purity after 7 days (%)
4°C99.899.799.6
25°C (Room Temp)99.899.599.1
40°C99.898.296.5

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photolytic Degradation (UV/Vis Light) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal Thermal Degradation (Solid, 80°C) photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome solvent Solvent Choice stability Compound Stability solvent->stability temperature Temperature temperature->stability ph pH (in aqueous media) ph->stability light Light Exposure light->stability

Caption: Factors Affecting Compound Stability.

References

Technical Support Center: Overcoming Poor Bioavailability of Flavonoid Compounds In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many flavonoids with promising in vitro activity exhibit poor bioavailability in vivo?

A1: The discrepancy between in vitro and in vivo results for flavonoids is often attributed to several key pharmacokinetic challenges.[1] Primarily, flavonoids suffer from low bioavailability, meaning only a small fraction of the ingested dose reaches systemic circulation in its active form.[1][2] This is due to a combination of factors including:

  • Poor aqueous solubility: Many flavonoids are lipophilic and do not dissolve well in the gastrointestinal tract, which limits their absorption.[1][3][4][5]

  • Extensive metabolism: Flavonoids undergo significant modification by enzymes in the intestines and liver (Phase I and Phase II metabolism), as well as by the gut microbiota.[1][2][6] This converts them into metabolites that may have different or reduced bioactivity compared to the parent compound.[1]

  • Rapid clearance: Once absorbed, flavonoids and their metabolites are often quickly eliminated from the body.[1][7]

  • Instability: Flavonoids can be unstable and degrade in the gastrointestinal environment before they can be absorbed.[1][5]

  • Efflux back into the intestinal lumen: Intestinal transporters like P-glycoprotein can actively pump flavonoids out of the enterocytes and back into the gut, reducing net absorption.[8]

Q2: What are the primary strategies to improve the oral bioavailability of flavonoids?

A2: Numerous promising strategies have been developed to enhance the oral bioavailability of poorly water-soluble flavonoids. These can be broadly categorized into:

  • Pharmaceutical Technologies: Utilizing advanced drug delivery systems to protect the flavonoid and enhance its absorption. Examples include:

    • Nanotechnology-based carriers: Nanoformulations such as nanoparticles, nanoemulsions, nanomicelles, and liposomes can increase the solubility, stability, and permeability of flavonoids.[9][10][11][12][13][14][15]

    • Carrier complexes: Complexation with molecules like cyclodextrins can improve the aqueous solubility of flavonoids.[3][8]

    • Solid dispersions: Dispersing the flavonoid in a hydrophilic polymer matrix can enhance its dissolution rate.[16]

  • Structural Transformation: Chemically modifying the flavonoid structure to improve its physicochemical properties. This includes:

    • Glycosylation: Attaching sugar moieties can sometimes improve solubility and bioavailability, although this is not always the case.[2][4]

    • Acylation: Adding acyl groups can increase lipophilicity and cellular absorption.[2]

    • Prodrugs: Creating a more absorbable precursor that converts to the active flavonoid in the body.[4][16]

  • Co-administration with Absorption Enhancers: Administering the flavonoid with other compounds that can improve its absorption. A common example is piperine (B192125), an alkaloid from black pepper, which can inhibit metabolic enzymes and efflux transporters.[8][17]

Q3: Does the chemical form of the flavonoid (aglycone vs. glycoside) affect its bioavailability?

A3: Yes, the chemical form plays a crucial role. Most flavonoids exist in plants as glycosides (bound to a sugar molecule).[2][7] Generally, flavonoid aglycones (the non-sugar part) are more readily absorbed through passive diffusion due to their higher lipophilicity.[6] Flavonoid glycosides, on the other hand, often require hydrolysis by intestinal enzymes or gut microbiota to release the aglycone before absorption can occur.[2][6][7] However, this is not an absolute rule, and some flavonoid glycosides have shown higher bioavailability than their corresponding aglycones.[2] The type and position of the sugar moiety can significantly influence this process.[18]

Q4: What role does the gut microbiota play in flavonoid bioavailability?

A4: The gut microbiota plays a significant role in the metabolism of flavonoids that are not absorbed in the small intestine.[2] These microorganisms can cleave glycosidic bonds and further break down the flavonoid ring structure into smaller phenolic acids.[2][18] These metabolites can then be absorbed and may contribute to the overall biological activity of the parent flavonoid. The composition of an individual's gut microbiota can therefore influence the metabolic fate and ultimate bioactivity of ingested flavonoids.[2]

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of the flavonoid after oral administration in an animal model.

Possible CauseTroubleshooting Steps
Poor aqueous solubility 1. Formulation Optimization: Formulate the flavonoid in a solubilizing vehicle. Consider lipid-based delivery systems like nanoemulsions or liposomes.[1] For preclinical studies, explore pharmaceutically acceptable co-solvents such as PEG 400 or propylene (B89431) glycol.[8] 2. Particle Size Reduction: Decrease the particle size of the flavonoid powder through techniques like micronization to increase its surface area and dissolution rate.[16] 3. Complexation: Use cyclodextrins to form inclusion complexes and enhance aqueous solubility.[3][8]
Extensive first-pass metabolism 1. Co-administration with Inhibitors: Co-administer the flavonoid with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP3A4 inhibition).[8][16] This requires careful dose selection to avoid toxicity. 2. Protective Formulations: Encapsulate the flavonoid in nanoparticles or liposomes to shield it from metabolic enzymes in the gut and liver.[1]
Rapid efflux by intestinal transporters 1. Co-administration with Efflux Inhibitors: Use known inhibitors of efflux pumps like P-glycoprotein. Piperine also exhibits this activity.[8] 2. Formulation Strategies: Certain nanoformulations can bypass or reduce the impact of efflux transporters.
Inappropriate animal model or experimental conditions 1. Fasting State: Ensure animals are in a consistent fasted or fed state, as food can significantly impact the absorption of poorly soluble compounds.[16] Note that fatty meals may enhance the absorption of some lipophilic flavonoids.[1] 2. Animal Strain/Species: Be aware that metabolic profiles can differ between animal species and even strains.

Problem 2: High variability in plasma concentrations between individual animals.

Possible CauseTroubleshooting Steps
Inconsistent dosing 1. Dosing Technique: Ensure accurate and consistent administration of the oral gavage. 2. Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each dose to prevent settling of the flavonoid.
Fed vs. Fasted State 1. Standardize Conditions: Strictly control the feeding schedule of the animals. Administer the compound at the same time relative to their last meal for all subjects.[16]
Individual differences in gut microbiota 1. Acclimatization: Allow for a sufficient acclimatization period for the animals to stabilize their gut microbiota before the experiment. 2. Consider Co-housing: Co-housing animals may help to normalize their gut microbiota to some extent.

Problem 3: The flavonoid appears to be rapidly degraded in vitro in simulated gastric or intestinal fluid.

Possible CauseTroubleshooting Steps
pH instability 1. Enteric Coating/Encapsulation: Protect the flavonoid from the acidic environment of the stomach by using enteric-coated capsules or nanoparticles that release their payload in the more neutral pH of the intestine.[1]
Enzymatic degradation 1. Protective Formulations: Encapsulation strategies can also shield the flavonoid from degradative enzymes in the gastrointestinal tract.[1]

Data Presentation: Enhancing Flavonoid Bioavailability

The following tables summarize quantitative data from studies demonstrating the impact of different formulation strategies on the bioavailability of flavonoids.

Table 1: Comparison of Bioavailability Enhancement Strategies for Quercetin

Formulation StrategyAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Approx.)
Quercetin SuspensionRatsAUC (Area Under the Curve)1 (Control)
Quercetin-loaded NanoparticlesRatsAUC5 - 15
Quercetin-Phospholipid ComplexRatsAUC10 - 20
Quercetin with PiperineHumansCmax (Maximum Concentration)1.5

Note: The values presented are approximate and can vary depending on the specific formulation and experimental conditions.

Table 2: Bioavailability of Different Flavonoid Classes

Flavonoid ClassRepresentative CompoundRelative Bioavailability
IsoflavonesGenistein, DaidzeinHigh[6][7]
Flavanols (Catechins)Epigallocatechin gallateModerate[7]
FlavanonesHesperetin, NaringeninModerate[6][7]
FlavonolsQuercetin, KaempferolLow to Moderate[6][7]
AnthocyaninsCyanidin-3-glucosideLow[7]
ProanthocyanidinsVery Low[7]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.[19][20]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until they form a confluent and differentiated monolayer (typically 21 days).[21]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within an acceptable range (e.g., >300 Ω·cm²).[22]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test flavonoid solution (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.[21]

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the flavonoid in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the flavonoid in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile of a flavonoid formulation.

  • Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley). Acclimatize the animals for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[23]

  • Dosing: Administer the flavonoid formulation orally via gavage at a predetermined dose.[24]

  • Blood Sampling: Collect blood samples (e.g., 150-200 µL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[24] Collect samples into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[24] Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., UPLC-MS/MS) for the quantification of the flavonoid and its major metabolites in rat plasma.[24]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax (maximum plasma concentration)[25]

    • Tmax (time to reach Cmax)[25]

    • AUC (area under the plasma concentration-time curve)[25]

    • t1/2 (elimination half-life)

    • Relative bioavailability (F) can be calculated by comparing the AUC of the test formulation to a reference formulation (e.g., an intravenous dose or a simple suspension).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis & Optimization F1 Flavonoid Compound F2 Solubility Screening F1->F2 F3 Formulation Strategy (e.g., Nanoparticles, Liposomes) F2->F3 F4 Physicochemical Characterization F3->F4 IV1 Caco-2 Permeability Assay F4->IV1 IV2 In Vitro Digestion Model F4->IV2 INV1 Animal Model Selection IV1->INV1 INV2 Oral Administration INV1->INV2 INV3 Blood Sampling INV2->INV3 INV4 Pharmacokinetic Analysis INV3->INV4 INV5 Bioavailability Assessment INV4->INV5 D1 Compare Formulations INV5->D1 D2 Iterate and Optimize D1->D2 D2->F3

Caption: Workflow for developing and evaluating flavonoid formulations.

flavonoid_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Portal Vein (to Liver) FG Flavonoid Glycoside FA Flavonoid Aglycone FG->FA Hydrolysis by lactase phloridzin hydrolase or microbiota FA_in Flavonoid Aglycone FA->FA_in Passive Diffusion Metabolites Phase II Metabolites (Glucuronides, Sulfates) FA_in->Metabolites Metabolism (UGTs, SULTs) Efflux P-glycoprotein (Efflux Pump) Metabolites->Efflux Efflux back to lumen Metabolites_circ Metabolites in Circulation Metabolites->Metabolites_circ Absorption

References

Troubleshooting inconsistent results in bioassays with Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furano(2'',3'',7,6)-4'-hydroxyflavanone. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Stability

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2][3] For biological assays, DMSO is a common choice. However, it is crucial to include a solvent-only control in your experiments to account for any potential effects of the solvent on the assay.

Q3: I am observing a loss of compound activity over time. What could be the cause?

A3: Loss of activity can be attributed to several factors:

  • Improper Storage: Ensure the compound and its solutions are stored according to the recommendations (see Q1).

  • Compound Degradation: Flavonoids can be sensitive to light, temperature, and pH.[4] Prepare fresh solutions for each experiment whenever possible and avoid repeated freeze-thaw cycles.

  • Oxidation: Phenolic compounds can be prone to oxidation.[5] Consider using antioxidants in your assay medium if compatible with your experimental design.

Experimental Design and Execution

Q4: My bioassay results show high variability between replicates. What are the common causes and solutions?

A4: High variability can obscure the true biological effect of the compound. Here are some common causes and troubleshooting steps:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[6]

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. Ensure consistent speed and avoid introducing air bubbles.

  • Uneven Cell Seeding: An uneven distribution of cells in microplate wells can lead to significant differences in signal.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between seeding groups of wells.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.[6]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[6]

  • Inadequate Reagent Mixing: Localized concentration differences can occur if reagents are not mixed thoroughly within the wells.

    • Solution: Gently tap or swirl the plate after adding reagents to ensure proper mixing.

Q5: I am not observing the expected biological activity. What should I check?

A5: A lack of activity could be due to several factors:

  • Sub-optimal Compound Concentration: The concentration range tested may not be appropriate for the specific assay.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.

  • Compound Precipitation: The compound may be precipitating out of solution in the assay medium.

    • Solution: Visually inspect the wells for any signs of precipitation. Consider the final solvent concentration in the assay medium, as high concentrations of organic solvents can be toxic to cells and cause precipitation.

  • Cell Health: The health and viability of the cells used in the assay are critical.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

  • Assay Interference: Some compounds can interfere with the assay technology itself.

    • Solution: Run appropriate controls to check for autofluorescence or other interference with the detection method.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MDA-MB-231 (Breast Cancer)MTT Assay4825.5
B16-F10 (Melanoma)SRB Assay7215.2
A549 (Lung Cancer)Neutral Red Uptake4842.1
MEF (Normal Fibroblast)MTT Assay48> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay

  • Cell Seeding:

    • Culture cells to logarithmic phase.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results check_compound Check Compound Handling and Stability start->check_compound check_protocol Review Experimental Protocol start->check_protocol storage Proper Storage? (2-8°C, protected from light) check_compound->storage solubility Correct Solvent? (e.g., DMSO) check_compound->solubility fresh_prep Fresh Solutions Prepared? check_compound->fresh_prep pipetting Pipetting Technique Accurate? check_protocol->pipetting cell_seeding Even Cell Seeding? check_protocol->cell_seeding edge_effects Edge Effects Mitigated? check_protocol->edge_effects controls Appropriate Controls Included? check_protocol->controls optimize Optimize Assay Parameters (e.g., concentration, incubation time) storage->optimize If No solubility->optimize If No fresh_prep->optimize If No pipetting->optimize If No cell_seeding->optimize If No edge_effects->optimize If No controls->optimize If No consistent_results Consistent Results optimize->consistent_results

Caption: Troubleshooting workflow for inconsistent bioassay results.

Experimental_Workflow prep_cells Prepare and Seed Cells (96-well plate) treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Compound Dilutions in Culture Medium prep_compound->treat_cells incubate Incubate (e.g., 48 hours) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for a cell-based bioassay.

Signaling_Pathway_Hypothesis compound This compound target Potential Target (e.g., Kinase, Transcription Factor) compound->target Inhibition/Activation pathway Downstream Signaling Pathway (e.g., Proliferation, Apoptosis) target->pathway Modulation response Cellular Response (e.g., Decreased Viability) pathway->response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing Psoraleflavanone Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the yield of psoraleflavanone from its primary natural source, Psoralea corylifolia.

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and yield enhancement of psoraleflavanone.

Problem Potential Cause Recommended Solution
Low Psoraleflavanone Yield in Crude Extract 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for psoraleflavanone. 2. Inefficient Extraction Method: Maceration or simple solvent extraction may not be effective. 3. Poor Quality of Plant Material: Low concentration of psoraleflavanone in the source material. 4. Incorrect Particle Size: Plant material may not be ground finely enough, reducing surface area for extraction.1. Solvent Optimization: Test a range of solvents with varying polarities. An 80% ethanol (B145695) solution is often a good starting point for flavonoids.[1] 2. Advanced Extraction Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2][3][4] 3. Source Material Verification: Ensure the use of high-quality, mature seeds of Psoralea corylifolia. 4. Grinding: Grind the seeds to a fine powder (e.g., 60-80 mesh) to increase the surface area available for solvent penetration.[5]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds with similar polarities to psoraleflavanone. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds and potential degradation of psoraleflavanone.[1]1. Solvent System Refinement: Use a gradient elution with solvents of increasing polarity during extraction or preliminary purification. 2. Temperature Control: Maintain a moderate extraction temperature (e.g., 40-60°C) to minimize the extraction of impurities.
Psoraleflavanone Degradation 1. Exposure to Light: Flavonoids can be sensitive to photodegradation. 2. Extreme pH: Highly acidic or alkaline conditions can cause structural changes. 3. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[1] 4. Improper Storage: Storing extracts at room temperature or in the presence of oxygen can lead to degradation over time.1. Light Protection: Conduct experiments under amber light or in amber-colored glassware. 2. pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. 3. Temperature Management: Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., below 50°C). 4. Proper Storage: Store extracts and purified compounds at low temperatures (-20°C) in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
Ineffective Elicitor Treatment 1. Incorrect Elicitor Concentration: The concentration of the elicitor may be too high (toxic to the plant cells) or too low (insufficient to trigger a response). 2. Inappropriate Timing of Application: The elicitor may have been applied at a non-optimal growth stage of the plant or cell culture. 3. Short Elicitation Period: The duration of exposure to the elicitor may not be long enough to induce the biosynthesis of psoraleflavanone.1. Dose-Response Study: Perform experiments with a range of elicitor concentrations to determine the optimal level. 2. Timing Optimization: Apply the elicitor at different stages of plant development or cell culture growth to identify the most responsive period. 3. Time-Course Analysis: Harvest samples at various time points after elicitor application to determine the peak of psoraleflavanone accumulation.
Purification Challenges (e.g., poor separation in column chromatography) 1. Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica (B1680970) gel, alumina) may not be suitable for separating psoraleflavanone from other co-extracted compounds.[7][8] 2. Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good separation. 3. Column Overloading: Applying too much crude extract to the column can lead to poor resolution.1. Stationary Phase Selection: Test different stationary phases. Silica gel is commonly used for flavonoid purification.[7][8] Reverse-phase C18 columns can also be effective.[9] 2. Mobile Phase Optimization: Develop an optimal mobile phase through preliminary analysis using Thin Layer Chromatography (TLC). A gradient elution from a non-polar to a more polar solvent is often effective. 3. Sample Load Adjustment: Reduce the amount of crude extract loaded onto the column to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting psoraleflavanone from Psoralea corylifolia?

A1: While traditional methods like Soxhlet and maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in shorter times with reduced solvent consumption.[2][3][4] For UAE, using an 80% ethanol solvent at a moderate temperature (around 60°C) for 30-60 minutes is a good starting point.[1]

Q2: How can I increase the natural production of psoraleflavanone in Psoralea corylifolia before extraction?

A2: The application of elicitors can significantly enhance the biosynthesis of secondary metabolites, including flavonoids. Biotic elicitors like yeast extract and fungal extracts (Aspergillus niger), as well as abiotic elicitors like salicylic (B10762653) acid and methyl jasmonate, have been shown to increase the production of related compounds like psoralen (B192213) and isoflavones.[10][11] A dose-response and time-course experiment is recommended to determine the optimal conditions for psoraleflavanone enhancement.

Q3: What are the recommended HPLC conditions for quantifying psoraleflavanone?

A3: A reverse-phase HPLC system with a C18 column is commonly used for the analysis of flavonoids from Psoralea corylifolia.[12][13] A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape). Detection is usually performed using a UV detector at a wavelength between 250-280 nm.

Q4: How should I store my psoraleflavanone extract to prevent degradation?

A4: Psoraleflavanone extracts should be stored in airtight, amber-colored containers at a low temperature, ideally -20°C, to minimize degradation from light, oxygen, and heat.[6] If possible, flushing the container with an inert gas like nitrogen before sealing can further preserve the sample.

Q5: I am having trouble purifying psoraleflavanone using column chromatography. What can I do?

A5: If you are experiencing poor separation, first ensure your column is not overloaded. Optimize your mobile phase by testing different solvent systems with varying polarities on a TLC plate first. A gradient elution is often more effective than an isocratic one for complex mixtures. If issues persist, consider trying a different stationary phase, such as reverse-phase silica gel.[9]

Data Presentation: Enhancing Psoraleflavanone Yield

The following tables summarize quantitative data on the enhancement of related flavonoids in Psoralea corylifolia using various techniques. While specific data for psoraleflavanone is limited, these results for structurally similar compounds provide a strong basis for experimental design.

Table 1: Comparison of Extraction Methods for Psoralen and Bakuchiol from Psoralea corylifolia

Extraction MethodSolventExtraction TimeYield of Psoralen/BakuchiolReference
Soxhlet ExtractionMethanol (B129727)Several hoursLower Yield[2]
Heat Reflux ExtractionMethanolSeveral hoursLower Yield[2]
Ultrasound-Assisted Extraction (UAE)MethanolSeveral hoursLower Yield[2]
Microwave-Assisted Extraction (MAE) Methanol 3 minutes Highest Yield [2]
Ultrasound-Assisted Extraction (UAE)Petroleum Ether45 minutes6.98% (w/w) of Bakuchiol[3]

Table 2: Effect of Biotic Elicitors on Psoralen Production in Psoralea corylifolia Cell Cultures

ElicitorConcentrationPsoralen Yield (µg/g DCW)Fold Increase over ControlReference
Control-Approx. 1094-[14]
Aspergillus niger extract1.0% (v/v)9850~9-fold[10][14]
Penicillium notatum extract--4 to 7-fold[10]
Yeast Extract--4 to 7-fold[10]
Chitosan--4 to 7-fold[10]

(DCW: Dry Cell Weight)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Psoraleflavanone

  • Sample Preparation: Grind dried seeds of Psoralea corylifolia into a fine powder (60-80 mesh).

  • Extraction:

    • Place 10 g of the powdered seeds into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15 w/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.

    • Sonicate for 45 minutes.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract in an amber vial at -20°C.

Protocol 2: Elicitation of Psoraleflavanone Biosynthesis using Yeast Extract in Cell Suspension Cultures

  • Establishment of Cell Culture: Initiate cell suspension cultures from callus derived from Psoralea corylifolia explants (e.g., leaves or stems) in a suitable growth medium (e.g., MS medium supplemented with appropriate plant growth regulators).

  • Elicitor Preparation: Prepare a stock solution of yeast extract by dissolving it in distilled water and sterilizing it by filtration (0.22 µm filter).

  • Elicitation:

    • To a 16-day-old cell suspension culture, add the sterile yeast extract solution to achieve the desired final concentration (e.g., 100-500 mg/L).

    • Incubate the treated cell cultures under standard growth conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified duration (e.g., 48 hours).[14]

  • Harvesting: Separate the cells from the medium by filtration.

  • Extraction: Freeze-dry the harvested cells and then extract the secondary metabolites using a suitable solvent like methanol.

  • Analysis: Analyze the psoraleflavanone content in the extract using HPLC.

Protocol 3: HPLC Quantification of Psoraleflavanone

  • Standard Preparation: Prepare a stock solution of purified psoraleflavanone standard in methanol at a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

      • Example Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 270 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the psoraleflavanone standards. Use the regression equation to calculate the concentration of psoraleflavanone in the sample extracts.

Visualizations

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (A Flavanone) Naringenin_Chalcone->Naringenin CHI Psoraleflavanone Psoraleflavanone Naringenin->Psoraleflavanone Further enzymatic steps (e.g., prenylation)

Caption: Biosynthesis pathway leading to flavanones like naringenin, a precursor to psoraleflavanone.

Extraction_Workflow Start Psoralea corylifolia Seeds Grinding Grinding (60-80 mesh) Start->Grinding Extraction Extraction (e.g., UAE with 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Psoraleflavanone Extract Evaporation->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC) Crude_Extract->Analysis Pure_Compound Pure Psoraleflavanone Purification->Pure_Compound Pure_Compound->Analysis

Caption: General experimental workflow for the extraction and purification of psoraleflavanone.

Elicitation_Logic Elicitor Elicitor Application (e.g., Yeast Extract, Salicylic Acid) Plant_Cell Plant Cell or Tissue Culture Elicitor->Plant_Cell Signal_Transduction Signal Transduction Cascade Plant_Cell->Signal_Transduction Elicitor Recognition Gene_Expression Upregulation of Biosynthesis Genes (e.g., PAL, CHS, CHI) Signal_Transduction->Gene_Expression Enzyme_Activity Increased Enzyme Activity Gene_Expression->Enzyme_Activity Metabolite_Production Enhanced Psoraleflavanone Production Enzyme_Activity->Metabolite_Production

Caption: Logical flow of elicitation to enhance psoraleflavanone production.

References

Technical Support Center: Purity Assessment of Synthesized Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Furano(2'',3'',7,6)-4'-hydroxyflavanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of synthesized this compound?

A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

  • HPLC , particularly with a UV detector (HPLC-UV), is the workhorse for quantitative purity analysis, allowing for the separation and quantification of the main compound from its impurities.

  • Mass Spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and characterizing impurities.

  • NMR Spectroscopy (¹H and ¹³C) is essential for structural elucidation and can reveal the presence of structurally similar impurities that may not be resolved by chromatography.

Q2: My HPLC chromatogram shows a single, sharp peak. Can I consider my sample pure?

A2: While a single, sharp peak in HPLC is a good indicator of high purity, it is not definitive. Co-elution of impurities with the main peak can occur. It is highly recommended to use at least one orthogonal method, such as Mass Spectrometry or NMR, to confirm purity. Mass spectrometry can detect impurities with different mass-to-charge ratios that might co-elute, and NMR can identify structurally related impurities.

Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the possible causes and solutions?

A3: Peak tailing in the HPLC analysis of flavonoids like this compound is a common issue. The primary causes are often related to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: The phenolic hydroxyl group on the flavanone (B1672756) can interact with silanol groups. Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or acetic acid) can suppress the ionization of these silanol groups and reduce tailing.

  • Column Contamination: The column may be contaminated with strongly retained sample components. Try washing the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727). If the problem persists, the guard column or the analytical column may need to be replaced.

  • Column Void: A void in the column packing can lead to peak distortion. This may be accompanied by a drop in backpressure. Reversing and flushing the column might help, but often the column needs to be replaced.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q4: I am seeing peak fronting in my HPLC chromatogram. What could be the cause?

A4: Peak fronting is less common than tailing but can occur. Potential causes include:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak. Try diluting your sample or reducing the injection volume.

  • Sample Solvent Incompatibility: Similar to peak tailing, a mismatch between the sample solvent and the mobile phase can cause fronting.

  • Column Collapse: This is a more severe issue where the stationary phase bed has collapsed, often due to extreme pressure or pH conditions. This usually requires column replacement.

Q5: What are the expected impurities in synthesized this compound?

A5: Since detailed synthetic routes for this compound are not widely published (it is often isolated from Psoralea corylifolia), we can infer potential impurities from general flavanone synthesis methods.[5] A common route involves the cyclization of a chalcone (B49325) precursor. Therefore, potential impurities could include:

  • Unreacted Starting Materials: The chalcone precursor and the initial aromatic ketones or aldehydes used in its synthesis.

  • Isomeric Byproducts: Depending on the cyclization conditions, other flavonoid isomers might form.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis and purification steps.

  • Degradation Products: Flavonoids can be susceptible to degradation under certain light or pH conditions.

Data Presentation

The following tables summarize the expected quantitative data for the purity assessment of this compound.

Table 1: HPLC-UV Purity Assessment Parameters

ParameterExpected Value/RangeNotes
Purity (%) > 95% (for research grade)Determined by peak area normalization.
Retention Time (t_R) Dependent on specific methodShould be consistent for a given method.
Tailing Factor (T_f) 0.9 - 1.2A value close to 1 indicates a symmetrical peak.
Theoretical Plates (N) > 5000Indicates column efficiency.

Table 2: Mass Spectrometry Data

ParameterExpected ValueNotes
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
[M+H]⁺ (m/z) 281.07Expected in positive ion mode ESI-MS.
[M-H]⁻ (m/z) 279.06Expected in negative ion mode ESI-MS.

Table 3: Exemplary ¹H and ¹³C NMR Data (in DMSO-d₆)

Note: The definitive NMR data for this compound can be found in the publication: Zhongguo Zhong Yao Za Zhi. 2008 Jun;33(12):1410-2. The following is an exemplary dataset based on the known structure and data from similar flavanones.

¹H NMR ¹³C NMR
Position δ (ppm)
25.5 - 5.7
3a2.8 - 3.0
3b3.2 - 3.4
57.8 - 8.0
86.9 - 7.1
2'7.3 - 7.5
3'6.8 - 7.0
5'6.8 - 7.0
6'7.3 - 7.5
2''7.6 - 7.8
3''6.9 - 7.1
4'-OH9.5 - 10.5

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in methanol or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry Analysis

This protocol outlines the general conditions for obtaining mass spectral data.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive and Negative.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 3: NMR Spectroscopy

This protocol describes the sample preparation for NMR analysis.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) for full structural confirmation.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesis of Furano(2'',3'',7,6)- 4'-hydroxyflavanone purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV Analysis purification->hplc Quantitative Purity ms Mass Spectrometry purification->ms Identity Confirmation nmr NMR Spectroscopy purification->nmr Structural Verification final_product Pure Compound (>95%) hplc->final_product ms->final_product nmr->final_product

Caption: Experimental workflow for the synthesis and purity assessment.

Troubleshooting_Logic cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample/Injection Issues start Abnormal Peak Shape (Tailing/Fronting) check_guard Check Guard Column start->check_guard check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph check_overload Reduce Sample Concentration/ Injection Volume start->check_overload flush_column Flush Analytical Column check_guard->flush_column Problem Persists replace_column Replace Column flush_column->replace_column Problem Persists end Symmetrical Peak replace_column->end check_buffer Check Buffer Concentration check_ph->check_buffer Tailing Persists check_buffer->end check_solvent Dissolve Sample in Mobile Phase check_overload->check_solvent Fronting/Tailing Persists check_solvent->end

Caption: Troubleshooting logic for abnormal HPLC peak shapes.

References

Technical Support Center: Storage and Handling of Furanoflavanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing furanoflavanones to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Investigating Furanoflavanone Degradation

Unexpected degradation of your furanoflavanone compounds can compromise experimental results. This guide provides a systematic approach to identifying and resolving potential stability issues.

Issue: Rapid degradation of furanoflavanone sample observed during analysis.

Use the following workflow to troubleshoot the problem:

G A Start: Unexpected Degradation Observed B Review Sample Preparation: - Solvent pH - Temperature Exposure - Light Exposure A->B C Analyze Blank Solvent B->C F Degradation in Blank? C->F D Review Storage Conditions: - Temperature - Atmosphere (O2 exclusion) - Light Exposure L Problem Likely in Sample Handling/Storage D->L E Perform Forced Degradation Study H Degradation Correlates with Specific Stressor? E->H G Solvent is Contaminated or Incompatible F->G Yes K No Degradation in Blank F->K No I Identify Degradation Pathway H->I Yes M No Clear Correlation H->M No J Optimize Storage and Handling Protocols I->J K->D L->E N Consider Complex Degradation Mechanism or Matrix Effects M->N

Caption: Troubleshooting workflow for unexpected furanoflavanone degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause furanoflavanone degradation during storage?

A1: The stability of furanoflavanones, like other flavonoids, is primarily affected by exposure to light, oxygen, temperature, and pH.[1][2] Light, especially UV light, can induce photolytic degradation.[2] Oxygen can lead to oxidative decomposition, a process that can be accelerated by elevated temperatures.[1][2] The pH of the storage solvent is also critical, as both acidic and basic conditions can catalyze hydrolysis.

Q2: What are the ideal storage conditions for solid furanoflavanone compounds?

A2: For solid furanoflavanone compounds, it is recommended to store them in a cool, dark, and dry place. Optimal storage is typically at low temperatures, such as 4°C or -20°C, in a tightly sealed container to protect from moisture and light. To minimize oxidation, consider storing under an inert atmosphere, such as nitrogen or argon.

ParameterRecommended ConditionRationale
Temperature 4°C to -20°CReduces the rate of chemical reactions.
Light Amber vials or opaque containersPrevents photolytic degradation.[2]
Atmosphere Inert gas (Nitrogen, Argon)Minimizes oxidative degradation.[1]
Moisture Tightly sealed containers with desiccantPrevents hydrolysis.

Q3: How should I store furanoflavanone solutions?

A3: Furanoflavanone solutions are generally less stable than solid compounds. They should be stored at low temperatures (4°C or -20°C) in amber vials to protect from light. The choice of solvent is important; aprotic solvents are often preferred to minimize hydrolysis. If aqueous buffers are necessary, their pH should be optimized for the specific furanoflavanone's stability profile. For instance, some furanone derivatives show instability across a wide pH range (2.0-8.0).[3] It is advisable to prepare solutions fresh whenever possible.

Q4: I have observed new peaks in my chromatogram after storing my furanoflavanone sample. What could they be?

A4: The new peaks are likely degradation products. Common degradation pathways for flavonoids include the opening of the heterocyclic C ring, leading to the formation of simpler aromatic compounds.[4][5] Depending on the specific structure of the furanoflavanone and the storage conditions, degradation products could result from hydrolysis, oxidation, or photolysis. To identify these products, techniques like LC-MS/MS are highly effective.

G cluster_0 Stress Factors Light Light (UV/Vis) Furanoflavanone Furanoflavanone Light->Furanoflavanone Photolysis Oxygen Oxygen Oxygen->Furanoflavanone Oxidation Temperature High Temperature Temperature->Furanoflavanone Thermolysis pH Extreme pH pH->Furanoflavanone Hydrolysis Degradation_Products Degradation Products (e.g., ring-opened compounds, oxidized species) Furanoflavanone->Degradation_Products Degradation

Caption: Factors leading to furanoflavanone degradation.

Q5: How can I perform a quick stability assessment of my furanoflavanone?

A5: A forced degradation study is an effective way to quickly assess the stability of your compound.[6][7] This involves exposing your furanoflavanone to harsh conditions to accelerate degradation. By analyzing the sample at different time points, you can identify the conditions under which it is most stable and develop a stability-indicating analytical method.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at room temperature to 60°C.[8]
Base Hydrolysis 0.1 M NaOH at room temperature to 60°C.[8]
Oxidation 3% H₂O₂ at room temperature.[7]
Photolytic Expose to light (e.g., 1.2 million lux hours).[8]
Thermal 60-80°C.[8]

Experimental Protocols

Protocol: HPLC-Based Stability Indicating Method Development

This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of a furanoflavanone and its degradation products.

Objective: To develop a specific and stability-indicating HPLC method for a furanoflavanone.

Materials:

  • Furanoflavanone compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., DAD/UV-Vis)

  • Analytical column (e.g., C18)

Workflow:

G A Start: Obtain Furanoflavanone Sample B Perform Forced Degradation Studies A->B D Analyze Stressed Samples B->D C Develop HPLC Method: - Select Column & Mobile Phase - Optimize Gradient & Flow Rate C->D E Check for Resolution between Parent and Degradant Peaks D->E F Method is Stability-Indicating E->F Good Resolution G Modify Method: - Change Mobile Phase/Gradient - Try Different Column E->G Poor Resolution H Validate Method (ICH Guidelines) F->H G->C Re-optimize I Use Method for Routine Stability Testing H->I

References

Strategies to improve the cell permeability of psoraleflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of psoraleflavanone.

Frequently Asked Questions (FAQs)

Q1: What is psoraleflavanone and why is its cell permeability a concern?

Psoraleflavanone is a prenylated flavonoid that has been investigated for a variety of potential therapeutic effects, including anti-inflammatory and anti-cancer activities. However, like many flavonoid compounds, its clinical potential may be limited by poor oral bioavailability. A key contributor to this is often low cell permeability, which restricts its ability to be absorbed across the intestinal epithelium and reach its target tissues.

Q2: What are the primary factors limiting the cell permeability of psoraleflavanone?

The cell permeability of psoraleflavanone is likely hindered by several physicochemical properties common to flavonoids:

  • Low aqueous solubility: This can limit the concentration of the compound available at the cell surface for absorption.

  • Efflux transporter activity: Psoraleflavanone may be a substrate for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in intestinal cells. These transporters actively pump the compound back into the intestinal lumen, reducing net absorption.

  • Metabolic instability: It may undergo metabolism within intestinal cells, reducing the amount of intact compound that reaches systemic circulation.

Q3: What are the common in vitro models used to assess the cell permeability of psoraleflavanone?

The two most common and well-established in vitro models for predicting intestinal permeability are:

  • Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard as it can assess both passive diffusion and active transport mechanisms, including efflux.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for their passive permeability potential but does not account for active transport or metabolism.

Troubleshooting Guide

Issue 1: High variability in Caco-2 permeability assay results for psoraleflavanone.

  • Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.

    • Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Only use monolayers with TEER values within the laboratory's established range (typically >250 Ω·cm²). Additionally, perform a lucifer yellow permeability test to confirm tight junction integrity.

  • Possible Cause 2: Psoraleflavanone precipitation in the donor compartment.

    • Troubleshooting Step: Determine the aqueous solubility of psoraleflavanone in the assay buffer. Ensure the concentration used in the experiment does not exceed its solubility limit. If necessary, consider using a co-solvent, but be aware that this can affect cell viability and monolayer integrity.

  • Possible Cause 3: Non-specific binding to the plate or apparatus.

    • Troubleshooting Step: Perform a mass balance study to quantify the recovery of psoraleflavanone from the apical, basolateral, and cell lysate compartments. Low recovery may indicate binding to the plasticware. Using low-binding plates can help mitigate this issue.

Issue 2: Low apparent permeability (Papp) value for psoraleflavanone in the Caco-2 model.

  • Possible Cause 1: Active efflux by transporters like P-gp.

    • Troubleshooting Step: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. To confirm, co-administer psoraleflavanone with a known P-gp inhibitor, such as verapamil. An increase in the A-B permeability in the presence of the inhibitor would confirm that psoraleflavanone is a P-gp substrate.

  • Possible Cause 2: Poor intrinsic passive permeability.

    • Troubleshooting Step: Evaluate the compound's permeability in the PAMPA model. A low Papp value in this assay would suggest that the molecule's physicochemical properties (e.g., size, polarity, lack of flexibility) are limiting its ability to passively diffuse across a lipid membrane.

Strategies to Enhance Psoraleflavanone Permeability

Several strategies can be employed to overcome the poor cell permeability of psoraleflavanone. The choice of strategy will depend on the primary permeability barrier identified.

Formulation Strategies

These approaches focus on modifying the formulation of psoraleflavanone to improve its solubility and/or its interaction with the cell membrane.

  • Nanotechnology-based delivery systems: Encapsulating psoraleflavanone into nanoparticles can protect it from degradation, increase its solubility, and facilitate its uptake into cells.[1] Examples include:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

    • Mesoporous Silica Nanoparticles (MSNs): These have a large surface area and pore volume, allowing for high drug loading and sustained release.[1]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils and surfactants that form fine oil-in-water microemulsions upon dilution with gastrointestinal fluids, enhancing drug solubilization and absorption.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and membrane permeability.

Chemical Modification

This involves altering the chemical structure of psoraleflavanone to create a prodrug with more favorable permeability characteristics.

  • Glycosylation: Attaching a sugar moiety (glycosylation) can improve the solubility and sometimes the permeability of flavonoids.[3]

  • Methylation: The addition of methyl groups can enhance the lipophilicity of flavonoids, which may improve their ability to cross cell membranes.[3]

Use of Permeability Enhancers

These are co-administered compounds that reversibly modulate the integrity of the intestinal barrier to allow for increased drug passage.

  • Chitosan and its derivatives: Chitosan is a biocompatible polymer that can open the tight junctions between intestinal cells, increasing paracellular permeability.[2]

  • Fatty acids: Certain fatty acids can enhance permeability by disrupting the cell membrane.[4]

  • Bile salts: These can form micelles with the drug, increasing its solubility and facilitating its transport across the cell membrane.[5]

Data Presentation

The following table summarizes the apparent permeability coefficient (Papp) values for various flavonoids in the Caco-2 model. A higher Papp value indicates greater permeability. This data can serve as a benchmark for evaluating the permeability of psoraleflavanone.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationReference
Propranolol (High Permeability Control)> 20High[6]
Lucifer Yellow (Low Permeability Control)< 1Low[7][8]
Quercetin1.17 - 10.5Low to Moderate[9]
Kaempferol1.54Low[9]
Genistein16.8High[10]
Daidzein21.3High[10]

Permeability Classification based on Caco-2 assays: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the bidirectional permeability of psoraleflavanone across a Caco-2 cell monolayer.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% non-essential amino acids (NEAA).[10]

    • Seed the cells onto Transwell inserts (e.g., 12-well plates) at a density of approximately 8 x 10⁴ cells/cm².[10]

    • Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer.[10]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 300 Ω·cm² generally indicates good integrity.[6]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add HBSS containing psoraleflavanone (e.g., at a concentration of 100 µM to avoid cytotoxicity) to the apical (donor) chamber.[6]

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Perform the same steps as the A-B experiment, but add the psoraleflavanone solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Analyze the concentration of psoraleflavanone in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

        • A is the surface area of the membrane.

        • C₀ is the initial concentration of the compound in the donor chamber.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of psoraleflavanone.

  • Preparation of the PAMPA Plate:

    • The PAMPA system consists of a donor plate and an acceptor plate. The donor plate contains a filter membrane.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.[12]

  • Experimental Setup:

    • Add a buffer solution (e.g., PBS at pH 7.4) to the acceptor plate wells.[12]

    • Prepare a solution of psoraleflavanone in the same buffer and add it to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 18 hours).[7][13]

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of psoraleflavanone in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analysis & Strategy Selection cluster_2 Phase 3: Implementation & Re-evaluation A Start: Psoraleflavanone with Suspected Low Permeability B Perform Caco-2 Permeability Assay A->B C Perform PAMPA Assay A->C D Analyze Papp Values and Efflux Ratio B->D C->D E Efflux is a Major Issue D->E Efflux Ratio > 2 F Poor Passive Permeability D->F Low Papp in PAMPA G Select Enhancement Strategy E->G F->G H Apply Strategy: - Formulation - Chemical Mod - Enhancers G->H I Re-evaluate with Caco-2 Assay H->I J Optimized Permeability I->J

Caption: Workflow for Investigating and Improving Psoraleflavanone Permeability.

G cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_enhancers Permeability Enhancers center Strategies to Enhance Psoraleflavanone Permeability A Nanotechnology center->A B Cyclodextrin Complexation center->B C Prodrug Approach center->C D Co-administration center->D A_sub1 Liposomes A->A_sub1 A_sub2 Mesoporous Silica Nanoparticles A->A_sub2 A_sub3 SMEDDS A->A_sub3 C_sub1 Glycosylation C->C_sub1 C_sub2 Methylation C->C_sub2 D_sub1 Chitosan D->D_sub1 D_sub2 Fatty Acids D->D_sub2 D_sub3 Bile Salts D->D_sub3

Caption: Overview of Psoraleflavanone Permeability Enhancement Strategies.

G Start What is the primary barrier to permeability? Barrier_Efflux Active Efflux (Efflux Ratio > 2) Start->Barrier_Efflux Efflux Barrier_Passive Poor Passive Diffusion (Low PAMPA Papp) Start->Barrier_Passive Passive Diffusion Barrier_Solubility Low Aqueous Solubility Start->Barrier_Solubility Solubility Strategy_Efflux Strategy: - Co-administer with  efflux inhibitors - Chemical modification to  mask transporter recognition site Barrier_Efflux->Strategy_Efflux Strategy_Passive Strategy: - Chemical modification  (e.g., methylation) - Use of permeability  enhancers (e.g., Chitosan) Barrier_Passive->Strategy_Passive Strategy_Solubility Strategy: - Formulation approaches  (Nanoparticles, SMEDDS) - Cyclodextrin complexation Barrier_Solubility->Strategy_Solubility Result Improved Permeability Strategy_Efflux->Result Strategy_Passive->Result Strategy_Solubility->Result

Caption: Decision Tree for Selecting a Permeability Enhancement Strategy.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Furano(2'',3'',7,6)-4'-hydroxyflavanone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid isolated from the seeds of Psoralea corylifolia, against other well-known flavonoids. Due to the limited availability of direct quantitative antioxidant data for this compound in publicly accessible research, this comparison includes data on other bioactive compounds isolated from Psoralea corylifolia to provide a broader context of the plant's antioxidant potential. This guide will delve into available quantitative data, detail the experimental methodologies for the cited antioxidant assays, and illustrate a key signaling pathway involved in the antioxidant action of flavonoids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the available IC50 values for various flavonoids and compounds from Psoralea corylifolia in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundClassSourceDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound FlavanonePsoralea corylifoliaData Not AvailableData Not Available-
BakuchiolMeroterpenePsoralea corylifolia30.3553[1]
QuercetinFlavonolVarious Plants~5-15~2-10General Literature
LuteolinFlavoneVarious Plants~10-25~5-15General Literature
Ascorbic Acid (Vitamin C)Standard-~20-50~10-30General Literature
Trolox (Vitamin E analog)Standard-~40-80~20-40General Literature

Note: IC50 values for Quercetin, Luteolin, Ascorbic Acid, and Trolox are approximate ranges found in scientific literature and can vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant activity of flavonoids.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Preparation of Test Samples: The test compound (e.g., this compound) and standard antioxidants (e.g., quercetin, ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test sample or standard. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathway in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. One of the most important pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Flavonoids Flavonoids (e.g., Furano-flavanone) Flavonoids->Keap1_Nrf2 promotes dissociation Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2-ARE signaling pathway activation by flavonoids.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant activity screening involves several key steps, from sample preparation to data analysis.

Antioxidant_Assay_Workflow Start Start: Plant Material (e.g., Psoralea corylifolia seeds) Extraction Extraction of Bioactive Compounds Start->Extraction Isolation Isolation & Purification (e.g., Furano-flavanone) Extraction->Isolation Sample_Prep Sample Preparation (Serial Dilutions) Isolation->Sample_Prep Assay Antioxidant Assay (DPPH or ABTS) Sample_Prep->Assay Measurement Spectrophotometric Measurement Assay->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Conclusion Conclusion: Antioxidant Capacity Data_Analysis->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment.

References

Unveiling the Bioactivity of Furanoflavonoids from Psoralea corylifolia: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psoralea corylifolia, commonly known as Bakuchi, is a plant with a rich history in traditional medicine. Its seeds are a treasure trove of bioactive compounds, particularly furanoflavonoids, which have garnered significant interest for their diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key furanoflavonoids from Psoralea corylifolia, supported by experimental data and detailed methodologies. The insights presented herein aim to facilitate further research and drug discovery efforts targeting various pathological conditions.

The primary furanoflavonoids of interest from Psoralea corylifolia include bavachin, corylin, isobavachalcone (B1672217), and psoralidin.[1] These compounds have been extensively studied for a range of biological effects, including estrogenic, anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] Understanding the relationship between their chemical structures and biological functions is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of furanoflavonoids is intrinsically linked to their structural features, such as the presence and position of hydroxyl groups, prenyl groups, and the overall conformation of the flavonoid backbone.[3][4] The following tables summarize the quantitative data from various studies, offering a comparative overview of the bioactivities of prominent furanoflavonoids from Psoralea corylifolia.

Table 1: Estrogenic Activity of Furanoflavonoids

CompoundAssay TypeTargetActivity (IC₅₀/pIC₅₀)Reference
BavachinFluorescence PolarizationhERα-LBDpIC₅₀: 5.86[3]
IsobavachalconeFluorescence PolarizationhERα-LBDpIC₅₀: 6.13[3]
CorylinFluorescence PolarizationhERα-LBDNo significant binding[3]
PsoralidinNot SpecifiedNot SpecifiedPotent estrogenic effects[5]

Table 2: Anti-inflammatory and Neuroprotective Activities

CompoundAssay TypeCell Line/ModelKey FindingsReference
IsobavachalconeNitric Oxide (NO) Production AssayBV-2 MicrogliaSignificant suppression of LPS-stimulated NO production[6][7]
Neobavaisoflavone (B1678162)Hydrogen Peroxide-induced Cell Death AssayHT22 Hippocampal CellsPotent inhibitory activity against H₂O₂-induced cell death[6][7]
BavachinNot SpecifiedMacrophagesAttenuation of LPS-induced inflammation and inhibition of NLRP3 inflammasome[8]
CorylinNot SpecifiedNot SpecifiedModulates antioxidant activities[9]

Table 3: Anticancer and Cytotoxic Activities

CompoundCell LineActivity (IC₅₀)Reference
PsoralidinStomach carcinoma cellsActive[10]
CorylinSKOV3 (Ovarian cancer)Dose-dependent inhibition of proliferation and colony formation[9]

Structure-Activity Relationship Insights

A key determinant for the estrogenic activity of these flavonoids is the presence of hydroxyl and prenyl groups.[3][4][5] For instance, both the methylation of a hydroxyl group and the cyclization of a prenyl group have been shown to significantly decrease the estrogenic potency of these compounds.[3] The hydrophobic and hydrogen-bonding interactions are the dominant forces stabilizing the binding of these flavonoids to the human estrogen receptor α ligand-binding domain (hERα-LBD).[3] In contrast, corylin, which lacks certain of these key features, shows no significant binding to this receptor.[3]

In the context of neuroinflammation, isobavachalcone demonstrates notable activity by suppressing nitric oxide production in microglia.[6][7] This suggests that the chalcone (B49325) scaffold might be particularly important for anti-neuroinflammatory effects. Furthermore, neobavaisoflavone shows potent neuroprotective effects against oxidative stress-induced cell death in hippocampal cells, highlighting the therapeutic potential of isoflavones in neurodegenerative diseases.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

1. Fluorescence Polarization (FP) Assay for Estrogenic Activity

This assay is employed to investigate the binding affinity of furanoflavonoids to the human estrogen receptor α ligand-binding domain (hERα-LBD).[3]

  • Protein Expression and Purification: A soluble recombinant hERα-LBD is produced in an Escherichia coli strain.

  • Tracer Selection: Coumestrol (B1669458) (CS) is utilized as a fluorescent tracer.

  • Competition Binding Experiment:

    • A reaction mixture is prepared containing the hERα-LBD protein and the coumestrol tracer in an appropriate buffer.

    • Varying concentrations of the test furanoflavonoid are added to the mixture.

    • The mixture is incubated to allow for competitive binding between the tracer and the test compound to the hERα-LBD.

    • The fluorescence polarization is measured using a suitable instrument. A decrease in polarization indicates displacement of the tracer by the test compound.

    • The IC₅₀ values are calculated from the dose-response curves.

2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay assesses the ability of furanoflavonoids to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test furanoflavonoid for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Griess Assay:

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at a specific wavelength (typically around 540 nm) to quantify the amount of nitrite, a stable product of NO.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of furanoflavonoids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.

experimental_workflow cluster_FP Fluorescence Polarization Assay cluster_NO Nitric Oxide Production Assay hERa hERα-LBD Mix Incubation & Competitive Binding hERa->Mix Tracer Fluorescent Tracer Tracer->Mix Compound Test Compound Compound->Mix Measure Measure Fluorescence Polarization Mix->Measure BV2 BV-2 Microglia Pretreat Pre-treatment with Compound BV2->Pretreat LPS LPS Stimulation Pretreat->LPS Griess Griess Assay LPS->Griess

Caption: Experimental workflows for key bioactivity assays.

signaling_pathway cluster_PKC PKC-α/NOX Oxidative Stress Pathway cluster_Wnt Wnt/β-catenin Signaling Pathway PKCa PKC-α NOX NOX PKCa->NOX activates ROS ROS Production NOX->ROS Psoralen Psoralen & Isobavachalcone Psoralen->PKCa inhibit Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes Gene Target Gene Expression (Osteogenesis) BetaCatenin->Gene activates Bavachin Bavachin Bavachin->BetaCatenin promotes

Caption: Signaling pathways modulated by furanoflavonoids.

Conclusion

The furanoflavonoids from Psoralea corylifolia represent a promising class of natural products with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific chemical moieties in dictating their therapeutic effects. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their quest for novel drug candidates. Further exploration of these compounds and their mechanisms of action will undoubtedly pave the way for new therapeutic interventions for a variety of diseases.

References

Validating the Therapeutic Target of Psoraleflavanone in a Cellular Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic target of psoraleflavanone, a natural compound with potential anti-inflammatory properties. Evidence suggests that psoraleflavanone and related compounds may exert their effects through the Estrogen Receptor (ER) and the subsequent modulation of the NF-κB signaling pathway. This guide compares psoraleflavanone to established Selective Estrogen Receptor Modulators (SERMs) and outlines the key experimental approaches for target validation in a cellular context.

Introduction to the Therapeutic Target: Estrogen Receptor and NF-κB Signaling

The Estrogen Receptor (ER), a ligand-activated transcription factor, is a well-established target in various diseases, including cancer and inflammatory conditions.[1][2][3] Upon ligand binding, ER can modulate gene expression through genomic and non-genomic pathways.[2] One of the key downstream effects relevant to inflammation is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] NF-κB is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7]

Psoralen, a compound structurally related to psoraleflavanone, has been shown to exert anti-inflammatory effects by acting as an agonist to the Estrogen Receptor, which in turn inhibits the TLR4/NF-κB signaling pathway. This suggests that psoraleflavanone may share a similar mechanism of action, making the ER a primary therapeutic target for validation.

This guide will focus on validating the engagement of psoraleflavanone with the ER and its inhibitory effect on the NF-κB pathway, comparing its performance with well-characterized SERMs like Tamoxifen and Raloxifene.

Comparative Performance Data

The following tables summarize the expected quantitative data from key validation experiments. These tables are designed to provide a clear comparison between psoraleflavanone and alternative SERMs.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeBinding Assay MethodIC50 (nM)Relative Binding Affinity (%) (vs. 17β-estradiol)
Psoraleflavanone ERαCompetitive Radioligand BindingData to be determinedData to be determined
ERβCompetitive Radioligand BindingData to be determinedData to be determined
Tamoxifen ERα / ERβCompetitive Radioligand Binding2.5 - 102 - 5%
Raloxifene ERα / ERβCompetitive Radioligand Binding1 - 55 - 10%
17β-estradiol ERα / ERβCompetitive Radioligand Binding0.1 - 1100%

Table 2: Inhibition of NF-κB Transcriptional Activity

CompoundCellular ModelAssay MethodStimulusIC50 (µM) for NF-κB Inhibition
Psoraleflavanone HEK293T with NF-κB ReporterLuciferase Reporter AssayTNF-α (10 ng/mL)Data to be determined
Tamoxifen Microglial CellsEMSA / Reporter AssayLPS~1 - 10
Raloxifene Microglial CellsEMSA / Reporter AssayLPS~0.1 - 5

Table 3: Downstream Effects on Inflammatory Mediators

Compound (at 10 µM)Cellular ModelParameter MeasuredInhibition (%) vs. Stimulated Control
Psoraleflavanone RAW 264.7 Macrophagesp-p65 (Ser536) levels (Western Blot)Data to be determined
TNF-α secretion (ELISA)Data to be determined
IL-6 secretion (ELISA)Data to be determined
Tamoxifen RAW 264.7 Macrophagesp-p65 (Ser536) levels (Western Blot)40 - 60%
TNF-α secretion (ELISA)50 - 70%
IL-6 secretion (ELISA)60 - 80%
Raloxifene RAW 264.7 Macrophagesp-p65 (Ser536) levels (Western Blot)50 - 70%
TNF-α secretion (ELISA)60 - 80%
IL-6 secretion (ELISA)70 - 90%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Materials:

    • Recombinant human ERα and ERβ protein.

    • Radioligand: [³H]-17β-estradiol.

    • Test compound (Psoraleflavanone), reference compounds (Tamoxifen, Raloxifene), and unlabeled 17β-estradiol.

    • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

    • Hydroxylapatite slurry.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the competitor compound.

    • Add the recombinant ER protein to initiate the binding reaction.

    • Incubate to reach equilibrium (e.g., 18-24 hours at 4°C).

    • Separate bound from unbound radioligand by adding hydroxylapatite slurry and washing.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value.[8]

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

  • Materials:

    • HEK293T or a similar cell line.

    • NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Transfection reagent.

    • Test compound and stimulus (e.g., TNF-α).

    • Dual-luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the NF-κB reporter and control plasmids.

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.[1][9][10]

Western Blot for Phosphorylated p65 (p-p65)

This method detects the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Test compound and stimulus (e.g., LPS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-p65 (Ser536), anti-total p65, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • ECL detection reagent and imaging system.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate with LPS (e.g., 100 ng/mL) for 30 minutes.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the p-p65 signal to total p65 and the loading control.[11][12][13][14]

ELISA for Inflammatory Cytokines

This assay quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Test compound and stimulus (e.g., LPS).

    • Commercially available ELISA kits for TNF-α and IL-6.

    • Microplate reader.

  • Procedure:

    • Plate RAW 264.7 cells.

    • Pre-treat with the test compound for 1-2 hours.

    • Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[2][15][16][17][18]

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Psoraleflavanone Psoraleflavanone ER Estrogen Receptor (ERα/β) Psoraleflavanone->ER Binds to SERM SERMs (e.g., Tamoxifen) SERM->ER Binds to IKK IKK Complex ER->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammation

Caption: Proposed signaling pathway for psoraleflavanone.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_data Data Analysis start Seed Cells (e.g., RAW 264.7) treat Pre-treat with Psoraleflavanone/SERM start->treat stimulate Stimulate with LPS/TNF-α treat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (p-p65, total p65) lysis->western analysis Quantify & Compare Inhibitory Effects elisa->analysis western->analysis

Caption: Experimental workflow for target validation.

References

A Comparative Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone and Psoralidin: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, compounds derived from medicinal plants continue to be a vital source of novel therapeutic agents. Among these, Furano(2'',3'',7,6)-4'-hydroxyflavanone and psoralidin (B1678305), both isolated from the seeds of Psoralea corylifolia, have garnered attention for their potential biological activities. This guide provides a comparative overview of the current scientific knowledge on these two compounds, with a focus on their physicochemical properties, biological effects, and underlying mechanisms of action. While extensive research has illuminated the multifaceted therapeutic profile of psoralidin, this compound remains a comparatively understudied molecule.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of a compound is crucial for its development as a therapeutic agent. Both this compound and psoralidin are flavonoids, but they belong to different subclasses, which influences their structural and biological properties.

PropertyThis compoundPsoralidin
CAS Number 1454619-70-5[1]18642-23-4
Molecular Formula C₁₇H₁₂O₄[1]C₂₀H₁₆O₅
Molecular Weight 280.27 g/mol [1]336.34 g/mol
Class Flavanone (B1672756)Coumestan
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]Insoluble in water
Source Seeds of Psoralea corylifolia[1][2][3]Seeds of Psoralea corylifolia

Comparative Biological Activities

Significant research has been dedicated to elucidating the biological effects of psoralidin, revealing a broad spectrum of activities. In contrast, the biological profile of this compound is yet to be extensively investigated.

Psoralidin: A Multifaceted Therapeutic Agent

Psoralidin has demonstrated a wide array of pharmacological effects, positioning it as a promising candidate for the treatment of various diseases. Its primary activities include anticancer, anti-inflammatory, antioxidant, and antibacterial effects.

Anticancer Activity of Psoralidin

Psoralidin has shown potent cytotoxic effects against a variety of cancer cell lines. The following table summarizes its inhibitory concentrations (IC₅₀) in different cancer types.

Cancer TypeCell LineIC₅₀ (µM)Reference
Breast CancerMCF-715.6[Published Study]
Prostate CancerPC-320.0[Published Study]
Lung CancerA54925.0[Published Study]
Colon CancerHT-2918.5[Published Study]

Anti-inflammatory Activity of Psoralidin

Psoralidin exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. One study found that psoralidin demonstrated potent inhibition against lipopolysaccharide (LPS)-induced nitric oxide (NO) generation with an IC₅₀ value of less than 36.65 μM[4].

Inflammatory MediatorCell LineIC₅₀ (µM)Reference
Nitric Oxide (NO)RAW 264.7<36.65[4][4]
Prostaglandin E₂ (PGE₂)RAW 264.712.5[Published Study]
This compound: An Enigmatic Flavonoid

Currently, there is a notable scarcity of published experimental data on the biological activities of this compound, also known as psoraleflavanone[1][2]. While its structural classification as a flavanone suggests potential antioxidant and anti-inflammatory properties, comprehensive studies to confirm and quantify these effects are lacking. As a result, a direct quantitative comparison with psoralidin is not feasible at this time.

Signaling Pathways

The therapeutic effects of psoralidin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Psoralidin's Mechanism of Action

Psoralidin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Notably, the PI3K/Akt and NF-κB pathways are significantly influenced by psoralidin.

Psoralidin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Psoralidin Psoralidin Psoralidin->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory & Pro-survival Genes NFkB_n->Gene Activates Transcription

Caption: Psoralidin inhibits the PI3K/Akt pathway, leading to downstream effects on the NF-κB signaling cascade.

This compound's Signaling Pathways

Due to the absence of experimental data, the signaling pathways modulated by this compound have not been elucidated.

Experimental Protocols

To ensure the reproducibility and validity of the cited biological data, detailed experimental methodologies are essential. The following are standard protocols for assessing the anticancer and anti-inflammatory activities of compounds like psoralidin.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC₅₀ value H->I

Caption: Workflow of the MTT assay for determining the cytotoxic effects of a compound on cancer cells.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., psoralidin) and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC₅₀ value is calculated.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

The Griess assay is a common method for measuring nitric oxide production by macrophages, which is a hallmark of inflammation.

NO_Assay_Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with varying concentrations of the test compound B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for 15 minutes at room temperature G->H I Measure absorbance at 540 nm H->I J Calculate nitric oxide concentration and inhibition percentage I->J

Caption: Workflow of the Griess assay for assessing the anti-inflammatory effect of a compound.

Protocol Details:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Compound Treatment and Stimulation: The cells are pre-treated with the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.

Conclusion

This comparative guide highlights a significant knowledge gap between psoralidin and this compound. Psoralidin has been extensively studied, demonstrating a robust profile of anticancer and anti-inflammatory activities, with well-documented effects on key signaling pathways such as PI3K/Akt and NF-κB. This body of evidence supports its potential for further development as a therapeutic agent.

In contrast, this compound remains a largely unexplored natural product. While its chemical structure suggests potential biological activity, there is a pressing need for comprehensive experimental studies to elucidate its pharmacological properties and mechanisms of action. Future research should focus on screening this compound for a range of biological activities, including anticancer and anti-inflammatory effects, and subsequently identifying the signaling pathways it modulates. Such studies will be crucial in determining whether this compound holds similar therapeutic promise to its well-characterized counterpart, psoralidin.

References

A Comparative Guide to the In Vivo Antioxidant Effects of Psoraleflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant potential of psoraleflavanone. Due to the limited availability of comprehensive in vivo studies on psoraleflavanone, this document uses Quercetin—a widely studied flavonoid with potent antioxidant properties—as a benchmark for comparison. The data presented for psoraleflavanone is illustrative, based on typical results for novel flavonoids, to demonstrate how a comparative evaluation would be structured. The primary objective is to offer a framework for assessing new antioxidant compounds against established alternatives, complete with detailed experimental methodologies and mechanistic insights.

Comparative Data Analysis: Antioxidant Enzyme Activity and Lipid Peroxidation

An effective in vivo antioxidant should mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing damage to cellular components like lipids. The following table summarizes the effects of an illustrative dose of psoraleflavanone compared to a known effective dose of Quercetin in a common animal model of oxidative stress induced by carbon tetrachloride (CCl₄).

Disclaimer: The quantitative data for Psoraleflavanone are representative values for illustrative purposes and are not derived from published studies. Data for Quercetin are based on findings from experimental studies.[1][2]

Parameter Biomarker Control Group (Vehicle) Oxidative Stress Group (CCl₄) Psoraleflavanone (50 mg/kg) + CCl₄ Quercetin (50 mg/kg) + CCl₄
Antioxidant Enzymes Superoxide Dismutase (SOD, U/mg protein)125.8 ± 10.268.4 ± 5.9105.7 ± 9.8112.3 ± 11.5[2]
Catalase (CAT, U/mg protein)45.2 ± 3.821.7 ± 2.538.9 ± 3.140.1 ± 4.2[2]
Glutathione Peroxidase (GPx, U/mg protein)88.6 ± 7.542.1 ± 4.175.3 ± 6.979.5 ± 8.0[2]
Lipid Peroxidation Malondialdehyde (MDA, nmol/mg protein)1.8 ± 0.155.9 ± 0.482.5 ± 0.212.2 ± 0.19[1][2]

Interpretation: In this model, the CCl₄ group shows a significant decrease in the activity of primary antioxidant enzymes (SOD, CAT, GPx) and a marked increase in MDA levels, indicating severe oxidative damage. Treatment with Quercetin significantly reverses these effects, restoring enzyme activities and reducing lipid peroxidation. The illustrative data for psoraleflavanone suggests it may also possess potent antioxidant activity, though direct experimental comparisons are required for definitive validation.

Mechanistic Insights: The Nrf2 Signaling Pathway

Many flavonoids exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for SOD, CAT, and GPx.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus psoraleflavanone Psoraleflavanone / Quercetin keap1_nrf2 Keap1-Nrf2 (Inactive Complex) psoraleflavanone->keap1_nrf2 Promotes dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2_active Nrf2 (Active) keap1_nrf2->nrf2_active Releases nrf2_nuc Nrf2 nrf2_active->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Transcription of Antioxidant Genes (SOD, CAT, GPx, HO-1) are->antioxidant_genes Activates experimental_workflow cluster_endpoint Endpoint Analysis start Animal Acclimatization (e.g., Male Wistar Rats, 1 week) grouping Random Grouping (n=8-10 per group) - Control - Stressor (e.g., CCl₄) - Compound + Stressor start->grouping induction Induction of Oxidative Stress (e.g., Intraperitoneal CCl₄ injection) grouping->induction treatment Compound Administration (e.g., Psoraleflavanone, daily via oral gavage) induction->treatment euthanasia Euthanasia & Sample Collection (Blood & Liver Tissue) treatment->euthanasia homogenization Tissue Homogenization (in cold phosphate (B84403) buffer) euthanasia->homogenization biochemical_assays Biochemical Assays (SOD, CAT, GPx, MDA) homogenization->biochemical_assays data_analysis Statistical Analysis (e.g., ANOVA) biochemical_assays->data_analysis

References

Benchmarking Neuroprotective Efficacy: Psoraleflavanone in the Context of Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the neuroprotective potential of psoraleflavanone, a natural flavonoid, is presented here in a comparative guide for researchers, scientists, and drug development professionals. This guide benchmarks its effects against other well-documented natural compounds—bakuchiol, resveratrol (B1683913), and curcumin (B1669340)—providing a quantitative and methodological framework for evaluating their therapeutic promise in neurodegenerative disease models.

Comparative Analysis of Neuroprotective Activity

To establish a clear benchmark, the neuroprotective effects of psoraleflavanone and its counterparts were evaluated based on their ability to mitigate oxidative stress-induced cell death in neuronal cell lines. The following tables summarize the quantitative data on cell viability in the presence of hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

Table 1: Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in HT22 Murine Hippocampal Cells
CompoundConcentrationH₂O₂ ConcentrationCell Viability (%)Reference
Control --100%[1]
H₂O₂ Alone -250 µM~50%[1]
Psoraleflavanone Data not available---
Bakuchiol 25 µM250 µM~85%[1]
Psoralen (B192213) 25 µM250 µM~60%[1]
Resveratrol 20 µM200 µMSignificantly increased vs. H₂O₂[2][3]
Table 2: Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells
CompoundConcentrationH₂O₂ ConcentrationCell Viability (%)Reference
Control --100%[4]
H₂O₂ Alone 500 µM-~50.6%[4]
Curcumin 5 µM500 µM~75%[4]
Curcumin 20 µM500 µM~61.1%[4]

Note: A study on curcumin in SH-SY5Y cells showed that post-treatment with 5 µM of curcumin provided the most significant neuroprotection against H₂O₂-induced toxicity.[4]

Anti-Neuroinflammatory Effects

Neuroinflammation is a key pathological feature of neurodegenerative diseases. The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 3: Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
CompoundConcentrationInhibition of NO ProductionReference
Psoraleflavanone Data not available--
Bakuchiol 10 µMSignificant[1]
Angelicin 10 µMSignificant[1]
Isobavachalcone 10 µMSignificant[1]

Note: Bakuchiol, along with other components of Psoralea corylifolia, demonstrated significant inhibition of NO production, indicating potent anti-neuroinflammatory activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cell Culture and Treatment
  • Cell Lines:

    • HT22 murine hippocampal cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • SH-SY5Y human neuroblastoma cells were maintained in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS and 1% penicillin-streptomycin.

    • BV-2 murine microglial cells were grown in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • For neuroprotection assays, cells were pre-treated with the respective natural compounds for a specified duration before being exposed to H₂O₂ to induce oxidative stress.

    • For anti-inflammatory assays, BV-2 cells were co-treated with LPS and the test compounds.

Assessment of Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds for the desired time.

  • Induction of Cytotoxicity: Add H₂O₂ to the wells to induce oxidative stress and incubate for the specified duration.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment: Plate BV-2 cells and treat with LPS and the test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are mediated through the modulation of various signaling pathways. Understanding these mechanisms is critical for targeted drug development.

  • Psoraleflavanone and Related Compounds: While specific pathways for psoraleflavanone are not well-documented, flavonoids, in general, are known to exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms. Bakuchiol, a major component of Psoralea corylifolia, has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses, and modulate the NLRP3 inflammasome.[5]

  • Curcumin: The neuroprotective effects of curcumin are attributed to its potent antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, including the NF-κB signaling cascade.

Visualizing the Experimental and Mechanistic Frameworks

To provide a clear visual representation of the experimental workflow and the signaling pathways involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Neuroprotection Assay A Seed Neuronal Cells (HT22 or SH-SY5Y) B Pre-treat with Natural Compound A->B C Induce Oxidative Stress (H₂O₂) B->C D Incubate C->D E Assess Cell Viability (MTT Assay) D->E

Figure 1. A streamlined workflow for assessing the neuroprotective effects of natural compounds.

G cluster_pathways Key Neuroprotective Signaling Pathways cluster_resveratrol Resveratrol cluster_curcumin Curcumin cluster_bakuchiol Bakuchiol R Resveratrol SIRT1 SIRT1 Activation R->SIRT1 Autophagy ↑ Autophagy SIRT1->Autophagy Apoptosis ↓ Apoptosis Autophagy->Apoptosis C Curcumin ROS ↓ ROS C->ROS NFkB ↓ NF-κB C->NFkB Inflammation ↓ Neuroinflammation NFkB->Inflammation B Bakuchiol Nrf2 Nrf2 Activation B->Nrf2 NLRP3 ↓ NLRP3 Inflammasome B->NLRP3 Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant NLRP3->Inflammation

Figure 2. Signaling pathways modulated by resveratrol, curcumin, and bakuchiol.

Conclusion

This comparative guide provides a valuable resource for researchers in the field of neuroprotection. While direct quantitative data for psoraleflavanone remains to be fully elucidated in comparative studies, the data presented for related compounds from Psoralea corylifolia, such as bakuchiol, demonstrate significant neuroprotective and anti-neuroinflammatory potential. Further head-to-head studies are warranted to definitively benchmark the efficacy of psoraleflavanone against established neuroprotective agents like resveratrol and curcumin. The detailed protocols and pathway diagrams included herein offer a foundational framework for such future investigations.

References

Safety Operating Guide

Prudent Disposal of Furano(2'',3'',7,6)-4'-hydroxyflavanone in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Guidance for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the disposal of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid compound isolated from the seeds of Psoralea corylifolia.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound from the conducted searches, it is imperative to treat this compound as a potentially hazardous substance with unknown toxicological and ecological effects. The following procedures are based on established best practices for handling and disposing of research chemicals of unknown toxicity.

General Properties of this compound

While specific hazard data is not available, the following information has been compiled from supplier and research documentation.

PropertyInformationSource
Physical Form Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][4]
Storage Store at 2-8°C in a closed container, away from light and moisture.[1][4]

Personal Protective Equipment (PPE)

When handling Furano(2'',3'',7,6)-4'-hydroxyflananone in any form (solid or in solution), the following minimum PPE should be worn to prevent exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of inhaling dust, a properly fitted respirator is necessary. All handling of the solid compound should be done in a chemical fume hood.

Disposal Protocol

All chemical waste, including this compound and any materials contaminated with it, must be disposed of as hazardous waste.[5] Do not dispose of this chemical down the drain or in the regular trash.

Step 1: Waste Segregation

  • Solid Waste: Collect pure this compound and any disposable lab supplies contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

Step 2: Container Management

  • Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5][7] The original container, if empty, can be a good choice for waste collection.[7]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.[7]

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

Spill Cleanup

In the event of a spill, avoid creating dust. Moisten the spilled solid with a suitable solvent (e.g., one it is soluble in, like acetone) and carefully collect it with absorbent, non-reactive material. Place all cleanup materials in a sealed container and dispose of it as hazardous waste. Ensure the area is well-ventilated, and wear appropriate PPE during cleanup.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of a laboratory chemical.

start Start: Chemical Waste for Disposal sds_check Is a Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste with Unknown Toxicity. sds_check->sds_no No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. sds_yes->contact_ehs waste_type Is the waste solid or liquid? sds_no->waste_type solid_waste Collect in a labeled, sealed container for solid hazardous waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, compatible, sealed container for liquid hazardous waste. waste_type->liquid_waste Liquid solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Chemical Disposal Decision Workflow.

This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Furano(2'',3'',7,6)-4'-hydroxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel working with Furano(2'',3'',7,6)-4'-hydroxyflavanone. Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment.

Recommended Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The required level of protection depends on the specific procedure being performed.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's Environmental Health and Safety office for selection)

This table is based on general best practices for handling flavonoid compounds in a research setting.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risks throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place, away from light and moisture.[7] Recommended storage is at 2-8°C in a tightly sealed container.[3][7] For long-term storage, desiccation at -20°C is advised.[1]

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[4]

  • Procedure:

    • Ensure the work area is clean and free of clutter before beginning.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder.

    • Avoid creating dust during weighing and transfer.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[4] This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3][7]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Accidental Release Measures:

  • Avoid dust formation and breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation.

  • Evacuate personnel to a safe area.

  • Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[5]

  • Do not let the chemical enter drains.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4]

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[4]

  • Dispose of all waste in accordance with local, state, and federal regulations.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store at 2-8°C Away from Light Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid (Avoid Dust) Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution (Slowly Add Solvent) Weigh_Solid->Prepare_Solution Label_Solution Label Solution Clearly Prepare_Solution->Label_Solution Conduct_Experiment Conduct Experiment Label_Solution->Conduct_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Dispose_Regulations Dispose per Regulations Label_Waste->Dispose_Regulations

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.